Pizotyline-D3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C19H21NS |
|---|---|
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)-1-(trideuteriomethyl)piperidine |
InChI |
InChI=1S/C19H21NS/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18/h2-5,10,13H,6-9,11-12H2,1H3/i1D3 |
InChI-Schlüssel |
FIADGNVRKBPQEU-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1 |
Kanonische SMILES |
CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Pizotyline-D3: A Technical Guide to its Mechanism of Action in Serotonin Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of Pizotyline-D3, with a primary focus on its interaction with serotonin receptors as determined by in vitro binding and functional assays. Pizotyline, also known as Pizotifen, is a potent serotonin antagonist with a complex pharmacological profile.[1] This document compiles available quantitative binding data, details established experimental protocols for receptor binding and functional assays, and visualizes the key signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of serotonergic compounds.
Note: The -D3 designation in this compound typically indicates a deuterated form of the parent compound, Pizotyline. Deuteration is a common strategy in drug development to alter pharmacokinetic properties but is generally not expected to significantly alter the mechanism of action or receptor binding affinity. This guide will, therefore, refer to the extensive data available for Pizotyline (Pizotifen), assuming a comparable pharmacodynamic profile for its deuterated analog.
Introduction
Pizotyline is a tricyclic benzocycloheptathiophene derivative that has been utilized primarily for the prophylactic treatment of migraine headaches.[2] Its therapeutic effects are largely attributed to its potent antagonism of serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2 subtype.[1][3] Beyond its serotonergic activity, Pizotyline also exhibits interactions with histamine, dopamine, and muscarinic acetylcholine receptors, contributing to its broad pharmacological effects and side-effect profile.[4] Understanding the precise molecular interactions of Pizotyline with its primary targets is crucial for optimizing its therapeutic applications and for the development of novel, more selective serotonergic modulators.
Quantitative Analysis of Receptor Binding Affinity
The affinity of Pizotyline for various neurotransmitter receptors has been quantified using competitive radioligand binding assays. These assays determine the concentration of the drug required to inhibit the binding of a specific radiolabeled ligand to its receptor by 50% (IC50), which is then used to calculate the inhibitory constant (Ki). The following tables summarize the available binding data for Pizotyline at human serotonin and other relevant receptors.
Table 1: Pizotyline Binding Affinity at Human Serotonin (5-HT) Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| 5-HT1A | [³H]8-OH-DPAT | Human Frontal Cortex | ~100 | |
| 5-HT2 | [³H]Spiperone | Human Frontal Cortex | 1 - 10 | |
| 5-HT1C | - | - | High Affinity |
Table 2: Pizotyline Binding Affinity at Other Receptors
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | pA2 | Reference |
| Muscarinic M1 | - | - | - | 7.81 | |
| Muscarinic M2 | - | - | - | 7.23 | |
| Muscarinic M3 | - | - | - | 7.50 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines a generalized procedure for determining the binding affinity of this compound for a specific serotonin receptor subtype.
Objective: To determine the Ki of this compound at a target serotonin receptor.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest.
-
A specific radioligand for the target receptor (e.g., [³H]Ketanserin for 5-HT2A receptors).
-
This compound at a range of concentrations.
-
A non-specific binding agent (e.g., a high concentration of an unlabeled, potent antagonist for the target receptor).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
This compound at various concentrations (for competition curve) or buffer (for total binding) or the non-specific agent (for non-specific binding).
-
Radioligand at a concentration near its Kd.
-
Diluted membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram:
References
- 1. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pizotifen (BC-105): a review of its pharmacological properties and its therapeutic efficacy in vascular headaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimigraine drug interactions with serotonin receptor subtypes in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of Pizotyline-D3 and Pizotifen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed overview of the known pharmacokinetics of Pizotifen. As of the date of this publication, there is no publicly available data on the pharmacokinetics of Pizotyline-D3, a presumably deuterated form of Pizotifen. Therefore, the information presented for this compound is theoretical and based on established principles of the kinetic isotope effect in drug metabolism.
Introduction
Pizotifen, also known as Pizotyline, is a serotonin and tryptamine antagonist used for the prophylactic treatment of migraine headaches.[1] Its clinical utility can be influenced by its pharmacokinetic profile, which dictates its absorption, distribution, metabolism, and excretion (ADME). Drug metabolism, in particular, can be a key determinant of a drug's efficacy and duration of action. One strategy to modulate the metabolic fate of a drug is through deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium. This substitution can lead to a slower rate of metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect. This guide summarizes the known pharmacokinetics of Pizotifen and provides a theoretical framework for the anticipated pharmacokinetic profile of this compound.
Pharmacokinetics of Pizotifen
The pharmacokinetic properties of Pizotifen have been well-characterized. Following oral administration, it is rapidly and almost completely absorbed.[2][3] It undergoes extensive first-pass metabolism in the liver, with the primary metabolic pathway being N-glucuronidation.[4][5] The major metabolite, the N-glucuronide conjugate, is pharmacologically inactive.
Data Presentation: Pharmacokinetic Parameters of Pizotifen
The following table summarizes the key pharmacokinetic parameters of Pizotifen based on available data.
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability (F) | 78% | |
| Time to Peak Plasma Concentration (Tmax) | 5 hours | |
| Absorption Half-life (t½ abs) | 0.5 - 0.8 hours | |
| Distribution | ||
| Volume of Distribution (Vd) | 833 L | |
| Plasma Protein Binding | 91% | |
| Metabolism | ||
| Primary Route | N-glucuronidation in the liver | |
| Major Metabolite | N-glucuronide conjugate | |
| Elimination | ||
| Elimination Half-life (t½) | ~23 hours | |
| Route of Excretion | ~55% in urine (as metabolites), ~18% in feces | |
| Unchanged Drug in Urine | <1% |
Metabolism of Pizotifen
Pizotifen is extensively metabolized, with the primary pathway being the conjugation of a glucuronic acid moiety to the nitrogen atom of the piperidine ring, a process known as N-glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver. The resulting N-glucuronide conjugate is more water-soluble and is readily excreted in the urine.
This compound: A Theoretical Pharmacokinetic Profile
The "D3" in this compound suggests the replacement of three hydrogen atoms with deuterium. Based on the known metabolism of Pizotifen, the most logical site for deuteration to impact its pharmacokinetics would be the N-methyl group of the piperidine ring. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. The cleavage of this bond is often the rate-limiting step in metabolic reactions. By replacing the hydrogens on the N-methyl group with deuterium, the rate of N-demethylation (a potential minor metabolic pathway) or other metabolic processes involving this group could be significantly reduced due to the kinetic isotope effect. This would likely lead to a slower overall metabolism and consequently, altered pharmacokinetics.
The Kinetic Isotope Effect
Anticipated Pharmacokinetic Changes in this compound
Based on the kinetic isotope effect, the following changes in the pharmacokinetic profile of this compound compared to Pizotifen would be expected:
-
Increased Half-Life (t½): A slower rate of metabolism would lead to a longer elimination half-life.
-
Increased Area Under the Curve (AUC): A longer half-life and reduced clearance would result in greater overall drug exposure.
-
Increased Peak Plasma Concentration (Cmax): Reduced first-pass metabolism could lead to higher peak plasma concentrations.
-
Decreased Clearance (CL): A slower metabolic rate would decrease the rate at which the drug is cleared from the body.
Hypothetical Experimental Protocol for a Comparative Pharmacokinetic Study
To definitively compare the pharmacokinetics of this compound and Pizotifen, a randomized, crossover, single-dose study in healthy volunteers would be required.
Methodology
-
Synthesis of this compound: this compound would be synthesized with deuterium atoms incorporated at the N-methyl position of the piperidine ring.
-
Study Population: A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria.
-
Study Design: A randomized, open-label, two-period, two-sequence, crossover design.
-
Drug Administration: A single oral dose of Pizotifen or this compound, with a washout period between the two treatment periods.
-
Sample Collection: Serial blood samples would be collected at predefined time points post-dose.
-
Bioanalytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be used to quantify the concentrations of Pizotifen and this compound in plasma samples.
-
Pharmacokinetic Analysis: Non-compartmental analysis would be used to determine the pharmacokinetic parameters (AUC, Cmax, Tmax, t½, CL) for both compounds.
Experimental Workflow
Conclusion
While the pharmacokinetics of Pizotifen are well-documented, data for this compound is not currently available. Based on the principles of deuteration and the kinetic isotope effect, it is hypothesized that this compound would exhibit a more favorable pharmacokinetic profile than Pizotifen, potentially leading to improved therapeutic efficacy and patient compliance. However, these theoretical advantages must be confirmed through rigorous clinical investigation. The experimental protocol outlined in this guide provides a framework for such a study, which would be essential to fully characterize the pharmacokinetic properties of this compound and its potential as a next-generation migraine prophylactic.
References
Synthesis and Characterization of Pizotyline-D3: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Pizotyline-D3, a deuterated analog of the serotonin and histamine antagonist, Pizotyline (also known as Pizotifen). The introduction of deuterium at the N-methyl position offers a valuable tool for various research applications, including its use as an internal standard in pharmacokinetic and metabolic studies. This document outlines a plausible synthetic route, detailed experimental protocols, and in-depth characterization methodologies.
Introduction to Pizotyline and Its Deuterated Analog
Pizotyline is a tricyclic benzocycloheptathiophene derivative with potent 5-HT2 receptor antagonist and antihistaminic properties.[1][2] It is primarily used for the prophylactic treatment of migraine headaches.[3] The mechanism of action is largely attributed to its ability to block serotonin's effects on blood vessels and platelets.[1][4]
This compound is a stable isotope-labeled version of Pizotyline, where the three hydrogen atoms of the N-methyl group are replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to Pizotyline but has a molecular weight that is three mass units higher. This distinct mass difference allows for its use as an ideal internal standard in quantitative mass spectrometry-based assays, as it co-elutes with the unlabeled drug and compensates for variations in sample preparation and instrument response.
Synthesis of this compound
Proposed Synthesis Workflow
Experimental Protocols
Step 1: N-Demethylation of Pizotyline to Normethyl-Pizotyline
A common and effective method for the N-demethylation of tertiary amines is the use of chloroformates, such as α-chloroethyl chloroformate, followed by hydrolysis.
-
Materials: Pizotyline, α-chloroethyl chloroformate, 1,2-dichloroethane (anhydrous), methanol, hydrochloric acid (HCl), sodium bicarbonate (NaHCO3), dichloromethane, magnesium sulfate (MgSO4).
-
Procedure:
-
Dissolve Pizotyline (1 equivalent) in anhydrous 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add α-chloroethyl chloroformate (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in methanol and reflux for 1 hour to hydrolyze the carbamate intermediate.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude normethyl-pizotyline.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: N-Alkylation of Normethyl-Pizotyline to this compound
The secondary amine, normethyl-pizotyline, can be alkylated using a deuterated methyl source, such as methyl-d3 iodide, in the presence of a base.
-
Materials: Normethyl-pizotyline, methyl-d3 iodide (CD3I), potassium carbonate (K2CO3), acetonitrile (anhydrous).
-
Procedure:
-
Dissolve normethyl-pizotyline (1 equivalent) in anhydrous acetonitrile under an inert atmosphere.
-
Add potassium carbonate (2-3 equivalents) to the solution.
-
Add methyl-d3 iodide (1.2 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the successful incorporation of deuterium and determining the isotopic purity.
-
Expected Molecular Ion: The molecular weight of Pizotyline (C19H21NS) is approximately 295.44 g/mol . The molecular weight of this compound (C19H18D3NS) is expected to be approximately 298.46 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass.
-
Predicted Fragmentation Pattern: The fragmentation of this compound is expected to be similar to that of unlabeled Pizotyline, with characteristic fragments arising from the tricyclic core and the piperidine ring. A key diagnostic fragment would be the loss of the deuterated methyl group. The fragmentation of the N-methylpiperidine moiety often involves alpha-cleavage, leading to the formation of an iminium ion. The presence of a fragment corresponding to the loss of a CD3 radical would be a strong indicator of successful deuteration.
Table 1: Predicted Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C19H18D3NS |
| Exact Mass | 298.1580 |
| Molecular Weight | 298.46 |
| [M+H]+ | 299.1653 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the molecule and the position of the deuterium labels.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound will be very similar to that of Pizotyline, with the notable absence of the singlet corresponding to the N-methyl protons. The integration of the remaining proton signals should be consistent with the structure.
-
¹³C NMR Spectroscopy: In the carbon-13 NMR spectrum, the signal corresponding to the N-methyl carbon will be observed as a multiplet (typically a septet) due to coupling with the three deuterium atoms (spin I = 1). The chemical shift of this carbon will also be slightly upfield compared to the corresponding carbon in unlabeled Pizotyline.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | - | - | Absence of N-CH3 signal |
| ¹³C | ~45-50 | Septet | N-CD3 carbon |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a suitable starting point for method development. The purity is determined by the area percentage of the main peak in the chromatogram.
Signaling Pathway of Pizotyline
Pizotyline exerts its pharmacological effects primarily through the antagonism of 5-HT2A receptors, which are G-protein coupled receptors (GPCRs).
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor by serotonin normally initiates a signaling cascade through the Gq alpha subunit of the G-protein complex. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Pizotyline, by blocking the 5-HT2A receptor, inhibits this entire downstream signaling pathway.
There is also evidence to suggest that Pizotyline can modulate the Extracellular signal-regulated kinase (ERK) signaling pathway, which may contribute to its neuroprotective effects observed in some research models.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound for research purposes. The proposed synthetic route offers a viable method for obtaining this valuable internal standard. The detailed characterization protocols will ensure the quality and identity of the synthesized compound. A thorough understanding of Pizotyline's mechanism of action, particularly its role as a 5-HT2A receptor antagonist, is crucial for its application in pharmacological research. The availability of high-quality this compound will facilitate more accurate and reliable quantitative studies, ultimately advancing our understanding of the pharmacokinetics and metabolism of Pizotyline.
References
- 1. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 2. Gq Signaling Pathway → Area [lifestyle.sustainability-directory.com]
- 3. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Pizotyline-D3: A Technical Guide for the Study of 5-HT2 Receptor Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pizotyline, also known as Pizotifen, is a potent serotonin (5-HT) receptor antagonist with a high affinity for the 5-HT2 receptor family.[1][2][3] Its deuterated analog, Pizotyline-D3, serves as an invaluable tool in the pharmacological investigation of these receptors, primarily by acting as a stable isotope-labeled internal standard in quantitative mass spectrometry-based assays. This technical guide provides an in-depth overview of this compound's application in 5-HT2 receptor research, complete with detailed experimental protocols, quantitative data, and visual representations of key processes.
The 5-HT2 receptor subfamily, comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes, is implicated in a wide range of physiological and pathological processes, making them critical targets for drug development.[4] Pizotifen's antagonist activity at these receptors, particularly at the 5-HT2A and 5-HT2C subtypes, underpins its clinical use in migraine prophylaxis.[3] Emerging evidence also suggests that its antimigraine effects may be mediated through the blockade of 5-HT2B receptors. The use of this compound enables accurate and precise quantification of Pizotyline in biological matrices, which is essential for pharmacokinetic and pharmacodynamic studies.
Data Presentation: Pizotyline (Pizotifen) Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of Pizotyline for various receptors, with a focus on the 5-HT2 receptor subtypes. This data is crucial for understanding its potency and selectivity.
| Receptor Subtype | Ki (nM) | Species | Reference |
| 5-HT2A | 1 - 10 | Human | |
| 5-HT2B | High Affinity | - | |
| 5-HT2C | High Affinity | - | |
| 5-HT1A | ~100 | Human | |
| Histamine H1 | High Affinity | - | |
| Muscarinic M1, M2, M3 | Non-selective | Rabbit, Guinea-pig | |
| α1- and α2-Adrenergic | Binds | - | |
| Dopamine | Binds | - |
Note: A lower Ki value indicates a higher binding affinity.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing Pizotyline and for the quantification of Pizotyline using this compound.
Radioligand Binding Assay for 5-HT2A Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT2A receptor using a radiolabeled ligand.
a) Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT2A receptor or from brain tissue (e.g., frontal cortex).
-
Radioligand: [3H]Ketanserin or [3H]Spiperone (a common 5-HT2 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Test Compound: Pizotyline or other compounds of interest.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT2A antagonist like Mianserin.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
b) Procedure:
-
Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding wells, no test compound is added. For non-specific binding wells, the non-specific binding control is added.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux for 5-HT2 Receptor Activation
This protocol measures the intracellular calcium mobilization following 5-HT2 receptor activation, which is coupled to the Gq signaling pathway.
a) Materials:
-
Cells: HEK-293 or CHO cells stably expressing the desired 5-HT2 receptor subtype (e.g., 5-HT2A or 5-HT2C).
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Agonist: Serotonin (5-HT) or another 5-HT2 receptor agonist.
-
Antagonist: Pizotyline or other test compounds.
-
Instrumentation: A fluorescence microplate reader with automated injection capabilities.
b) Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye in assay buffer for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: If testing for antagonist activity, add varying concentrations of Pizotyline to the wells and incubate for a specified period.
-
Fluorescence Measurement: Place the plate in the microplate reader and measure the baseline fluorescence.
-
Agonist Injection and Reading: Use the instrument's injector to add the 5-HT agonist to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence from baseline to the peak response. For antagonist studies, determine the IC50 of Pizotyline by measuring its ability to inhibit the agonist-induced calcium flux.
Functional Assay: Phosphoinositide Hydrolysis
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of Gq-coupled receptor activation.
a) Materials:
-
Cells: Cells expressing the target 5-HT2 receptor.
-
Radiolabel: [3H]myo-inositol.
-
Agonist: Serotonin (5-HT).
-
Antagonist: Pizotyline.
-
Lysis Buffer: A buffer containing a detergent to lyse the cells.
-
Anion Exchange Resin: To separate the [3H]inositol phosphates.
-
Instrumentation: Scintillation counter.
b) Procedure:
-
Cell Labeling: Incubate the cells with [3H]myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.
-
Agonist/Antagonist Treatment: Pre-incubate the cells with Pizotyline (for antagonist studies) before adding the 5-HT agonist. Incubate for a sufficient time to allow for IP accumulation.
-
Cell Lysis and IP Extraction: Terminate the reaction by adding a lysis buffer and extract the soluble inositol phosphates.
-
IP Separation: Apply the cell lysates to columns containing anion exchange resin. Wash the columns and then elute the [3H]inositol phosphates.
-
Quantification: Measure the radioactivity of the eluted fractions using a scintillation counter.
-
Data Analysis: Determine the agonist-stimulated accumulation of [3H]inositol phosphates and the inhibitory effect of Pizotyline to calculate its IC50.
Quantification of Pizotifen in Biological Samples using this compound and LC-MS/MS
This protocol outlines a general procedure for the quantitative analysis of Pizotifen in plasma using this compound as an internal standard.
a) Materials:
-
Biological Matrix: Human plasma.
-
Analyte: Pizotifen.
-
Internal Standard (IS): this compound.
-
Extraction Solvent: e.g., methyl tertiary-butyl ether (MTBE).
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
b) Procedure:
-
Sample Preparation:
-
To a known volume of plasma, add a fixed amount of this compound solution.
-
Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographically separate Pizotifen and this compound from matrix components.
-
Detect the parent and product ions for both the analyte and the internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Pizotifen to this compound against the concentration of Pizotifen standards.
-
Determine the concentration of Pizotifen in the unknown samples from the calibration curve.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways activated by 5-HT2 receptors and the workflow for key experimental procedures.
Experimental Workflows
Conclusion
This compound is an essential tool for the accurate and precise study of Pizotyline's pharmacology at 5-HT2 receptors. Its use as an internal standard in LC-MS/MS assays ensures high-quality pharmacokinetic data, which is fundamental for drug development. The combination of binding and functional assays provides a comprehensive understanding of Pizotyline's interaction with 5-HT2 receptors and its downstream effects. The protocols and data presented in this guide offer a solid foundation for researchers and scientists working in this field.
References
Investigating the Metabolic Pathways of Pizotyline Using Pizotyline-D3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of Pizotyline (also known as Pizotifen), with a focus on the utility of its deuterated analog, Pizotyline-D3, in pharmacokinetic and metabolic studies. Pizotyline is a serotonin and tryptamine antagonist used for migraine prophylaxis.[1] Understanding its metabolic fate is crucial for characterizing its efficacy, safety profile, and potential drug-drug interactions.
Overview of Pizotyline Metabolism
Pizotyline undergoes extensive first-pass metabolism in the liver following oral administration.[2] The primary metabolic pathway is N-glucuronidation , a Phase II conjugation reaction.[2][3] This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which transfer a glucuronic acid moiety to the drug molecule, increasing its water solubility and facilitating its excretion.
The main metabolite formed is the Pizotyline-N-glucuronide conjugate . This conjugate is the most abundant metabolic product found in both plasma and urine, accounting for at least 50% of the drug-related material in plasma and 60-70% of the radioactivity excreted in urine. While several UGT enzymes can catalyze N-glucuronidation, studies have identified UGT2B10 as a key enzyme in the metabolism of Pizotyline, demonstrating a higher affinity for it compared to other UGTs like UGT1A3 and UGT1A4.
Metabolism via cytochrome P450 (CYP) enzymes, the primary route for many Phase I drug metabolism reactions, appears to be a minor or non-significant pathway for Pizotyline. The focus of metabolic investigation is therefore predominantly on the glucuronidation pathway.
Metabolic Pathway Diagram
The following diagram illustrates the primary metabolic transformation of Pizotyline.
Caption: Primary metabolic pathway of Pizotyline via N-glucuronidation.
Pharmacokinetic Profile of Pizotyline and its Metabolite
The pharmacokinetic parameters of Pizotyline and its N-glucuronide conjugate have been characterized. Following oral administration, Pizotyline is rapidly and almost completely absorbed. Both the parent drug and its N-glucuronide metabolite have a similar, long elimination half-life of approximately 23 hours.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for Pizotyline and its major metabolite.
| Parameter | Pizotyline (Parent Drug) | Pizotyline-N-glucuronide (Metabolite) | Reference(s) |
| Bioavailability | ~78% | Not Applicable | |
| Plasma Protein Binding | >90% | Not Determined | |
| Volume of Distribution (Vd) | ~833 L | ~70 L | |
| Elimination Half-Life (t½) | ~23 hours | ~23 hours | |
| Time to Peak Plasma (Tmax) | ~5 hours | Not specified | |
| Excretion | <1% unchanged in urine | ~55% of dose in urine |
The Role of this compound in Metabolic Investigation
Stable isotope-labeled compounds, such as this compound (deuterium-labeled Pizotyline), are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies. The primary application of this compound is as an internal standard (IS) for quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
By replacing one or more hydrogen atoms with deuterium, this compound is chemically identical to Pizotyline but has a higher molecular weight. This mass difference allows the mass spectrometer to distinguish between the analyte (Pizotyline) and the internal standard (this compound). Because the IS is added at a known concentration to every sample, it co-elutes chromatographically and experiences similar extraction recovery and ionization effects as the analyte. This allows for highly accurate and precise quantification of the parent drug in complex biological matrices like plasma and urine by correcting for any sample loss or matrix effects during sample preparation and analysis.
Experimental Protocols
This section outlines a detailed methodology for an in vitro study to investigate the metabolism of Pizotyline using human liver microsomes, with this compound as an internal standard for quantification.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol determines the rate at which Pizotyline is metabolized by liver enzymes.
Materials:
-
Pizotyline
-
This compound (for use as an internal standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
UDP-glucuronic acid (UDPGA)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), cold
-
96-well plates
Procedure:
-
Preparation: Thaw pooled human liver microsomes on ice. Prepare a working solution of Pizotyline (e.g., 1 µM) in phosphate buffer.
-
Incubation Mixture: In a 96-well plate, add phosphate buffer, the HLM (final concentration 0.5 mg/mL), and the Pizotyline working solution. Include control wells without the NADPH/UDPGA cofactors.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Reaction Initiation: Initiate the metabolic reactions by adding a pre-warmed mixture of the NADPH regenerating system and UDPGA to each well (except negative controls).
-
Time-course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing a fixed concentration of this compound as the internal standard.
-
Sample Processing: Seal the plate and centrifuge at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.
LC-MS/MS Analysis for Quantification
This protocol describes the quantification of Pizotyline.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Pizotyline from potential interfering matrix components.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Detection:
-
Mode: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pizotyline: Monitor the specific precursor ion to product ion transition (e.g., m/z 296.1 → [product ion]).
-
This compound (IS): Monitor the corresponding transition for the deuterated standard (e.g., m/z 299.1 → [product ion]).
-
-
-
Data Analysis:
-
Quantify Pizotyline concentrations by calculating the peak area ratio of the analyte to the internal standard (Pizotyline/Pizotyline-D3).
-
Plot the natural logarithm of the remaining Pizotyline concentration against time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.
-
Experimental Workflow Diagram
Caption: Workflow for an in vitro Pizotyline metabolism study.
Pharmacological Context: Signaling Pathways
The therapeutic effect of Pizotyline is derived from its action as a potent antagonist at serotonin (5-HT) and histamine receptors. The N-glucuronide metabolite is generally considered pharmacologically inactive, meaning the metabolic process serves to terminate the drug's action and facilitate its removal from the body.
The diagram below illustrates the mechanism of action of the parent drug, Pizotyline.
References
Pizotyline-D3 for the Exploration of Drug-Drug Interactions with Cytochrome P450 Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pizotyline, also known as Pizotifen, is a serotonin and tryptamine antagonist used for migraine prophylaxis.[1] Understanding its metabolic pathways is crucial for predicting potential drug-drug interactions (DDIs). While the primary route of metabolism for Pizotifen is N-glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), the potential for minor metabolic pathways mediated by cytochrome P450 (CYP) enzymes cannot be entirely excluded without investigation.[1][2] Such minor pathways can still be clinically relevant if the co-administered drug is a potent inhibitor or inducer of the involved CYP enzymes.
This technical guide outlines the methodologies for exploring the potential interaction of Pizotyline with CYP enzymes. It is presumed that Pizotyline-D3, a deuterated version of Pizotyline, serves as a stable isotope-labeled internal standard for accurate quantification in mass spectrometry-based assays. The use of such an internal standard is critical for minimizing analytical variability in in vitro drug metabolism studies.
Core Concepts in CYP-Mediated Drug-Drug Interactions
The cytochrome P450 system is a superfamily of enzymes responsible for the metabolism of a vast number of drugs.[3][4] DDIs often occur when one drug alters the CYP-mediated metabolism of another, leading to either toxic accumulation or therapeutic failure. The two primary mechanisms of such interactions are enzyme inhibition and induction.
-
CYP Inhibition: One drug (the inhibitor) competitively or non-competitively binds to a CYP enzyme, reducing the metabolism of another drug (the substrate). This can lead to increased plasma concentrations of the substrate, potentially causing adverse effects.
-
CYP Induction: A drug (the inducer) increases the expression of a CYP enzyme, leading to faster metabolism of a substrate. This can decrease the substrate's plasma concentration, potentially leading to a loss of efficacy.
Reaction phenotyping is the process of identifying which CYP enzymes are responsible for a drug's metabolism. This is a critical step in drug development for predicting potential DDIs.
Experimental Protocols for CYP Reaction Phenotyping
The following protocols describe a general approach to assess the role of CYP enzymes in the metabolism of a compound like Pizotyline, using this compound as an internal standard.
Metabolic Stability in Human Liver Microsomes (HLMs)
This initial screen determines the extent to which a drug is metabolized by the enzymes present in HLMs, which are rich in CYP and UGT enzymes.
-
Materials: Pooled HLMs, Pizotyline, this compound, NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), potassium phosphate buffer (pH 7.4).
-
Procedure:
-
Prepare a stock solution of Pizotyline in a suitable organic solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine HLMs, buffer, and Pizotyline.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing this compound as the internal standard.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining Pizotyline.
-
-
Data Analysis: The rate of disappearance of the parent drug is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Reaction Phenotyping with Specific CYP Inhibitors
This experiment identifies the specific CYP enzymes involved in the metabolism of the drug.
-
Materials: Same as for metabolic stability, plus selective chemical inhibitors for major CYP isoforms (see Table 2).
-
Procedure:
-
Follow the metabolic stability protocol.
-
In separate incubation tubes, add a selective inhibitor for each major CYP isoform (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) prior to the addition of Pizotyline.
-
A control incubation without any inhibitor is run in parallel.
-
Incubate for a fixed time point (e.g., 30 minutes).
-
Quench and process the samples as described above.
-
-
Data Analysis: A significant decrease in the metabolism of Pizotyline in the presence of a specific inhibitor indicates that the corresponding CYP isoform is involved in its metabolism. The percentage of inhibition is calculated relative to the control.
Recombinant Human CYP Enzymes (rhCYPs)
This approach confirms the findings from the chemical inhibition assay using individual, recombinantly expressed CYP enzymes.
-
Materials: rhCYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4), Pizotyline, this compound, NADPH regenerating system, appropriate buffer.
-
Procedure:
-
Incubate Pizotyline with each individual rhCYP enzyme in the presence of the NADPH regenerating system.
-
A control incubation without the NADPH system is included for each enzyme to account for non-enzymatic degradation.
-
Incubate for a fixed time point at 37°C.
-
Quench and process the samples.
-
-
Data Analysis: The formation of metabolites or the depletion of the parent compound is measured. The enzyme that shows the highest metabolic turnover is identified as the primary contributor.
Data Presentation
Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Illustrative Metabolic Stability of Pizotyline in Human Liver Microsomes
| Parameter | Value |
| HLM Concentration | 0.5 mg/mL |
| Pizotyline Concentration | 1 µM |
| In Vitro Half-life (t½) | > 60 min |
| Intrinsic Clearance (CLint) | < 5 µL/min/mg |
Note: This data is illustrative. The long half-life suggests slow metabolism by microsomal enzymes.
Table 2: Illustrative CYP Inhibition Profile for Pizotyline Metabolism
| CYP Isoform | Selective Inhibitor | Inhibitor Conc. (µM) | % Inhibition of Pizotyline Metabolism |
| CYP1A2 | Furafylline | 10 | < 10% |
| CYP2B6 | Ticlopidine | 1 | < 10% |
| CYP2C8 | Gemfibrozil | 50 | < 10% |
| CYP2C9 | Sulfaphenazole | 10 | < 10% |
| CYP2C19 | N-3-benzyl-nirvanol | 1 | < 10% |
| CYP2D6 | Quinidine | 1 | < 10% |
| CYP3A4 | Ketoconazole | 1 | < 10% |
Note: This data is hypothetical and for illustrative purposes. The low inhibition across all isoforms would suggest that CYP-mediated metabolism is not a major clearance pathway for Pizotyline.
Visualizations
Pizotyline Metabolism
The primary metabolic pathway for Pizotifen is N-glucuronidation.
References
Understanding the Isotopic Effects of Deuterium Labeling in Pizotyline-D3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deuterium labeling is a strategic modification in drug development aimed at improving the pharmacokinetic and metabolic profiles of therapeutic agents. This guide explores the theoretical underpinnings and practical considerations of deuterium labeling, specifically focusing on Pizotyline-D3, a deuterated isotopologue of the serotonin and histamine antagonist, Pizotyline. By leveraging the kinetic isotope effect (KIE), the substitution of hydrogen with deuterium at specific metabolically labile sites can significantly alter the rate of drug metabolism, potentially leading to an improved therapeutic window, reduced dosing frequency, and a more favorable safety profile. This document provides a comprehensive overview of the core principles, detailed experimental protocols for evaluation, and a summary of expected quantitative outcomes.
Introduction to Deuterium Labeling and the Kinetic Isotope Effect
The substitution of hydrogen with its heavier, stable isotope, deuterium, can profoundly influence the metabolic fate of a drug.[1][2] This phenomenon is primarily attributed to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond.[2] Consequently, chemical reactions involving the cleavage of a C-D bond as the rate-determining step will proceed at a slower rate than the cleavage of a C-H bond.[2]
In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds.[3] By strategically replacing hydrogen atoms at these metabolic "hot spots" with deuterium, the rate of metabolic degradation can be attenuated. This can lead to several potential advantages in drug development:
-
Enhanced Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life (t½) and increased systemic exposure (AUC).
-
Reduced Toxic Metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of reactive or toxic metabolites.
-
Improved Pharmacokinetic Profile: A more stable and predictable pharmacokinetic profile can lead to reduced inter-patient variability.
-
Lower Dosing Requirements: Increased exposure may allow for lower and less frequent dosing, improving patient compliance.
Pizotyline: Mechanism of Action and Metabolism
Pizotyline (also known as Pizotifen) is a tricyclic benzocycloheptathiophene derivative with potent serotonin (5-HT) and histamine H1 receptor antagonist properties. Its primary clinical application is in the prophylactic treatment of migraine and cluster headaches. The proposed mechanism of action for its anti-migraine effects involves the inhibition of serotonin-mediated cranial vasodilation and platelet aggregation. Pizotyline also exhibits weak anticholinergic and appetite-stimulating properties.
Pizotyline is extensively metabolized in the liver, with the primary route of elimination being N-glucuronidation, forming the N-glucuronide conjugate. This conjugate accounts for over 50% of the drug found in plasma and 60-70% of the excreted metabolites in urine. While N-glucuronidation is the major pathway, other oxidative metabolic pathways, such as N-demethylation mediated by CYP450 enzymes, are also possible for compounds with N-methyl groups.
This compound: A Focus on the N-Methyl Group
The designation "this compound" suggests the replacement of three hydrogen atoms with deuterium. A logical and common site for such a modification is the N-methyl group on the piperidine ring of the Pizotyline molecule. This is a well-known site for oxidative metabolism (N-demethylation) by CYP450 enzymes.
By deuterating the N-methyl group to create a -CD3 moiety, it is hypothesized that the rate of N-demethylation will be significantly reduced due to the KIE. This would likely result in a greater proportion of the drug undergoing N-glucuronidation and a potential increase in the overall plasma concentration and half-life of the parent drug.
Expected Pharmacokinetic Profile of this compound
The following tables summarize the anticipated quantitative effects of deuterium labeling on the pharmacokinetic parameters of this compound compared to its non-deuterated counterpart, Pizotyline. These are projected values based on the principles of the kinetic isotope effect and data from studies on other deuterated compounds.
Table 1: Comparison of Projected Pharmacokinetic Parameters of Pizotyline and this compound
| Parameter | Pizotyline (Hypothetical) | This compound (Projected) | Expected Change | Rationale |
| Half-life (t½) | ~23 hours | > 23 hours | Increased | Slower metabolism due to KIE at the N-methyl group. |
| Max Concentration (Cmax) | Variable | Potentially Increased | Increased | Reduced first-pass metabolism. |
| Area Under the Curve (AUC) | Variable | Increased | Increased | Greater systemic exposure due to decreased clearance. |
| Metabolic Clearance (CL) | Moderate | Reduced | Decreased | Slower rate of N-demethylation. |
Table 2: Projected Metabolic Profile of Pizotyline vs. This compound in Human Liver Microsomes
| Metabolite | Pizotyline (% of total metabolites) | This compound (% of total metabolites) | Expected Change | Rationale |
| N-glucuronide conjugate | ~60-70% | > 70% | Increased | Shifting of metabolism towards the primary pathway due to the slowing of N-demethylation. |
| N-desmethyl Pizotyline | Minor | Significantly Reduced | Decreased | Direct result of the KIE on the deuterated N-methyl group. |
| Other Oxidative Metabolites | Minor | Potentially Reduced | Decreased | Overall reduction in oxidative metabolism. |
Experimental Protocols
To empirically determine the isotopic effects of deuterium labeling on this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of Pizotyline and this compound in human liver microsomes.
Methodology:
-
Incubation: Incubate Pizotyline and this compound separately with pooled human liver microsomes in the presence of a NADPH-regenerating system.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
Analysis: Analyze the concentration of the parent drug in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining parent drug against time and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To compare the pharmacokinetic profiles of Pizotyline and this compound in rats or mice.
Methodology:
-
Dosing: Administer equivalent doses of Pizotyline and this compound to two separate groups of animals via oral gavage (PO) or intravenous (IV) injection.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the plasma concentrations of Pizotyline, this compound, and their major metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance for both compounds using appropriate software.
Visualizations of Pathways and Workflows
Pizotyline Metabolism and the Effect of Deuteration
Caption: Metabolic pathways of Pizotyline and the projected impact of deuterium labeling on this compound.
Experimental Workflow for Pharmacokinetic Comparison
Caption: A streamlined workflow for the in vivo pharmacokinetic comparison of Pizotyline and this compound.
Pizotyline Signaling Pathway Antagonism
Caption: Pizotyline antagonizes serotonin and histamine receptors, mitigating migraine-associated signaling.
Conclusion
The strategic deuteration of Pizotyline at the N-methyl group to form this compound presents a promising avenue for enhancing its therapeutic properties. The kinetic isotope effect is expected to slow the rate of N-demethylation, leading to a more favorable pharmacokinetic profile characterized by a longer half-life and increased systemic exposure. The experimental protocols outlined in this guide provide a clear framework for the preclinical evaluation of this compound. The successful validation of these hypotheses could lead to the development of a "best-in-class" medication for migraine prophylaxis with improved efficacy and patient convenience. Further studies are warranted to fully elucidate the clinical implications of these isotopic effects.
References
Methodological & Application
Revolutionizing Migraine Research: A Validated LC-MS/MS Method for Pizotyline Quantification
In the landscape of pharmaceutical research and development, the precise quantification of therapeutic compounds is paramount. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Pizotyline in biological matrices. Utilizing Pizotyline-D3 as a stable isotope-labeled internal standard, this method offers high accuracy, precision, and throughput, making it an invaluable tool for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.
Pizotyline, also known as Pizotifen, is a serotonin and histamine antagonist widely used in the prophylactic treatment of migraine.[1][2][3][4][5] Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for optimizing dosage regimens and ensuring patient safety. The developed LC-MS/MS method provides the necessary sensitivity and selectivity to accurately measure Pizotyline concentrations in complex biological samples.
Key Features of the Method:
-
High Sensitivity and Specificity: The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures minimal interference from endogenous matrix components, allowing for the accurate quantification of low concentrations of Pizotyline.
-
Robustness and Reliability: The incorporation of a stable isotope-labeled internal standard, this compound, compensates for variability in sample preparation and instrument response, leading to highly reproducible results.
-
High Throughput: A rapid and efficient sample preparation protocol, coupled with a short chromatographic run time, enables the analysis of a large number of samples in a timely manner.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, encompassing detailed experimental protocols, data presentation, and visual workflows to facilitate the seamless implementation of this method in a laboratory setting.
Experimental Protocols
Materials and Reagents
-
Analytes: Pizotyline and this compound reference standards.
-
Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid (LC-MS grade).
-
Biological Matrix: Human plasma (or other relevant biological matrix).
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether).
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pizotyline and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Pizotyline stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of 100 ng/mL.
Sample Preparation Protocol (Solid Phase Extraction)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 200 µL of plasma sample, add 20 µL of the IS working solution (100 ng/mL this compound) and vortex. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Method Parameters
The following tables summarize the optimized chromatographic and mass spectrometric conditions for the quantification of Pizotyline.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 3 minutes, hold for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Pizotyline | 296.1 | 97.1 | 100 | 25 |
| This compound | 299.1 | 100.1 | 100 | 25 |
Note: The exact MRM transitions and collision energies may require optimization based on the specific instrument used.
Method Validation and Data Presentation
The developed method was validated according to the FDA and EMA guidelines for bioanalytical method validation. The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 4: Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Calibration Range | 0.1 - 100 ng/mL | - |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 15% (± 20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | Consistent and reproducible across the calibration range | - |
| Matrix Effect | Normalized to internal standard | - |
| Stability | Stable under various storage and handling conditions (Freeze-thaw, bench-top, long-term) | Within ± 15% of nominal |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable tool for the quantification of Pizotyline in biological matrices. The use of a stable isotope-labeled internal standard ensures data of the highest quality, making this method ideal for demanding applications in clinical and preclinical research. The detailed protocols and established performance characteristics presented herein should enable a straightforward implementation of this method in any bioanalytical laboratory.
References
Application Notes and Protocols for the Bioanalysis of Pizotyline Using Pizotyline-D3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pizotyline, also known as Pizotifen, is a serotonin and histamine antagonist used for the prophylactic treatment of migraine headaches.[1] Accurate and precise quantification of Pizotyline in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Pizotyline-D3, is the gold standard for bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The near-identical physicochemical properties of a deuterated internal standard to the analyte ensure that it effectively compensates for variability during sample preparation and analysis, leading to highly reliable and reproducible results.[4][5]
These application notes provide a detailed protocol for the quantification of Pizotyline in human plasma using this compound as an internal standard. The method is intended to be a template that can be adapted and validated in accordance with regulatory guidelines such as those from the FDA and EMA.
Signaling Pathway of Pizotyline
Pizotyline exerts its therapeutic effects primarily through its antagonist activity at serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes. By blocking these receptors, Pizotyline is thought to inhibit the vasoconstrictor effects of serotonin on cranial blood vessels and reduce the neurogenic inflammation associated with migraines. It also possesses antihistaminic and weak anticholinergic properties.
Bioanalytical Method for Pizotyline in Human Plasma using LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Pizotyline in human plasma. This compound is used as the internal standard to ensure accuracy and precision.
Materials and Reagents
-
Pizotyline reference standard
-
This compound internal standard
-
HPLC grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Stock and Working Solutions
-
Pizotyline Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Pizotyline in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Pizotyline Working Solutions: Prepare a series of working solutions by serially diluting the Pizotyline stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the this compound working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| HPLC System | UHPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10-90% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Pizotyline: To be determined experimentallythis compound: To be determined experimentally |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Experimental Workflow
The following diagram illustrates the workflow for the bioanalytical quantification of Pizotyline in plasma.
Method Validation Summary
The bioanalytical method should be validated according to the principles outlined in the FDA and ICH M10 guidelines. The following tables summarize the expected quantitative data from a full validation.
Calibration Curve
| Analyte | Range (ng/mL) | r² |
| Pizotyline | 0.1 - 100 | >0.995 |
Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | <15 | 85-115 | <15 | 85-115 |
| Low | 0.3 | <15 | 85-115 | <15 | 85-115 |
| Medium | 10 | <15 | 85-115 | <15 | 85-115 |
| High | 80 | <15 | 85-115 | <15 | 85-115 |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 85-115 | 85-115 |
| High | 80 | 85-115 | 85-115 |
Stability
| Stability Test | Conditions | Result |
| Bench-top | Room temperature for 4 hours | Stable |
| Freeze-thaw | 3 cycles | Stable |
| Long-term | -80°C for 30 days | Stable |
The Role of the Internal Standard
The use of a stable isotope-labeled internal standard like this compound is fundamental to the reliability of the bioanalytical method. The internal standard is added at a known concentration to all samples, including calibration standards, QCs, and unknown samples, at the beginning of the sample preparation process.
Because this compound has nearly identical chemical and physical properties to Pizotyline, any loss of analyte during sample preparation or variations in instrument response will be mirrored by the internal standard. By calculating the ratio of the analyte response to the internal standard response, these variations are normalized, leading to accurate and precise quantification.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantification of Pizotyline in human plasma. Adherence to this protocol and thorough validation will ensure the generation of high-quality data suitable for regulatory submissions and to support drug development programs. The use of a deuterated internal standard is a critical component of this methodology, ensuring the highest level of accuracy and precision in the bioanalytical results.
References
Application of Pizotyline-D3 in Preclinical Pharmacokinetic Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Pizotyline-D3 as an internal standard in preclinical pharmacokinetic (PK) studies of Pizotyline. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), ensuring high accuracy and precision.[1]
Introduction to Pizotyline and the Role of this compound
Pizotyline, also known as Pizotifen, is a serotonin and histamine antagonist used for the prevention of migraine headaches.[2][3] To accurately determine its concentration in biological matrices during preclinical drug development, a robust analytical method is crucial. Preclinical PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate.[4][5]
This compound is a deuterated form of Pizotyline, where three hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it an ideal internal standard (IS) for quantitative analysis by LC-MS/MS. It shares nearly identical physicochemical properties with the unlabeled analyte (Pizotyline), ensuring similar behavior during sample preparation and chromatographic separation. The mass difference allows the mass spectrometer to distinguish between the analyte and the IS, enabling accurate quantification by correcting for variability in sample processing and instrument response.
Key Advantages of Using this compound as an Internal Standard:
-
Mitigates Matrix Effects: Co-elution of this compound with Pizotyline helps to compensate for ion suppression or enhancement caused by the biological matrix.
-
Corrects for Sample Loss: Any loss of analyte during sample extraction and processing will be mirrored by the deuterated standard, ensuring the analyte-to-IS ratio remains constant.
-
Improves Accuracy and Precision: The use of a stable isotope-labeled IS is a hallmark of high-quality quantitative bioanalysis, leading to more reliable and reproducible data.
Physicochemical and Pharmacokinetic Properties of Pizotyline
A thorough understanding of Pizotyline's properties is fundamental to designing and interpreting preclinical PK studies.
| Property | Value | Reference |
| Molecular Formula | C19H21NS | |
| Molecular Weight | 295.44 g/mol | |
| Bioavailability | 78% | |
| Protein Binding | 91% | |
| Metabolism | Primarily via Glucuronidation | |
| Elimination Half-life | ~23 hours | |
| Excretion | 55% in urine (as metabolites), 18% in feces |
Experimental Protocols
Bioanalytical Method Development and Validation using LC-MS/MS
This protocol outlines the steps for developing and validating a robust LC-MS/MS method for the quantification of Pizotyline in a biological matrix (e.g., plasma, serum) using this compound as an internal standard.
Objective: To establish a selective, sensitive, accurate, and precise method for quantifying Pizotyline in preclinical samples.
Materials:
-
Pizotyline reference standard
-
This compound internal standard
-
Control biological matrix (e.g., rat plasma, mouse plasma)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium formate (for mobile phase modification)
-
Solid-phase extraction (SPE) cartridges or protein precipitation (PPT) reagents
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
Protocol Steps:
-
Mass Spectrometer Optimization:
-
Infuse standard solutions of Pizotyline and this compound directly into the mass spectrometer to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Optimize MS parameters such as collision energy, declustering potential, and ion source settings to maximize signal intensity.
-
-
Chromatographic Conditions Development:
-
Select a suitable HPLC or UPLC column (e.g., C18 column).
-
Develop a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good chromatographic separation of Pizotyline from endogenous matrix components and ensure co-elution with this compound.
-
Optimize the flow rate and column temperature.
-
-
Sample Preparation:
-
Protein Precipitation (PPT): A simple and rapid method. To a 50 µL aliquot of the biological sample, add 150 µL of cold acetonitrile containing a known concentration of this compound. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Solid-Phase Extraction (SPE): Offers cleaner extracts. Condition an appropriate SPE cartridge. Load the sample (pre-treated and spiked with this compound). Wash the cartridge to remove interferences. Elute the analyte and IS. Evaporate the eluate and reconstitute in the mobile phase.
-
-
Method Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA, EMA).
-
Key validation parameters include:
-
Selectivity and Specificity: Analyze blank matrix from at least six different sources to ensure no significant interference at the retention times of Pizotyline and this compound.
-
Linearity and Range: Prepare calibration standards by spiking blank matrix with known concentrations of Pizotyline. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate to determine intra- and inter-day accuracy (within ±15% of nominal) and precision (CV ≤ 15%).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that in neat solution.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of Pizotyline in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).
-
-
Preclinical Pharmacokinetic Study Design
This protocol provides a general framework for an in-vivo PK study in a rodent model (e.g., rats).
Objective: To determine the pharmacokinetic profile of Pizotyline following a single dose administration.
Animals: Male Sprague-Dawley rats (n=3-5 per time point or using a sparse sampling design).
Drug Formulation and Administration:
-
Prepare a formulation of Pizotyline suitable for the intended route of administration (e.g., oral gavage, intravenous injection).
-
Administer a single dose of Pizotyline to the rats.
Sample Collection:
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process the blood to obtain plasma or serum and store at -80°C until analysis.
Sample Analysis:
-
Thaw the plasma samples and analyze them using the validated LC-MS/MS method described in section 3.1.
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
-
Key parameters to be determined include:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Data Presentation
The quantitative data from the preclinical pharmacokinetic study should be summarized in a clear and concise table.
Table 1: Pharmacokinetic Parameters of Pizotyline in Rats (Example Data)
| Parameter | Unit | Value (Mean ± SD) |
| Dose (Oral) | mg/kg | 10 |
| Cmax | ng/mL | 850 ± 120 |
| Tmax | h | 2.0 ± 0.5 |
| AUC(0-t) | ngh/mL | 6800 ± 950 |
| AUC(0-inf) | ngh/mL | 7100 ± 1000 |
| t1/2 | h | 10.5 ± 1.8 |
| CL/F | L/h/kg | 1.4 ± 0.2 |
| Vd/F | L/kg | 21 ± 3.5 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.
Caption: Workflow for Bioanalysis of Pizotyline using this compound.
Caption: Rationale for using a deuterated internal standard in bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Pizotifen - Wikipedia [en.wikipedia.org]
- 3. Pizotifen - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 4. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pre-clinical methodologies for pharmacokinetic drug-drug interaction studies: spotlight on "humanized" animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Pizotyline-D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pizotyline, also known as Pizotifen, is a well-characterized antagonist of serotonin (5-HT) and histamine receptors, with additional anticholinergic properties.[1][2] Its primary therapeutic application is in the prophylactic treatment of migraine headaches.[1][2] Pizotyline-D3 is a deuterated form of Pizotyline. The substitution of hydrogen with deuterium atoms can offer advantages in drug development, such as improved metabolic stability and pharmacokinetic profiles, without altering the fundamental pharmacology of the compound. These characteristics make this compound a valuable tool for in vitro and in vivo studies, including its use as a reference compound or screening agent in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of serotonin and histamine receptors.
These application notes provide detailed protocols for utilizing this compound in various HTS assay formats to identify and characterize new chemical entities targeting specific G-protein coupled receptors (GPCRs).
Mechanism of Action and Target Receptors
Pizotyline exerts its pharmacological effects through antagonism of multiple GPCRs.[1] Its primary targets include several serotonin (5-HT) receptor subtypes and the histamine H1 receptor. Understanding the specific receptor interactions and their downstream signaling pathways is crucial for designing effective HTS assays.
Key Molecular Targets of Pizotyline:
-
Serotonin 5-HT2 Receptors (5-HT2A and 5-HT2C): Pizotyline is a potent antagonist of 5-HT2 receptors. These receptors are coupled to Gq proteins, and their activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately causes an increase in intracellular calcium concentrations.
-
Serotonin 5-HT1A Receptors: Pizotyline also displays affinity for 5-HT1A receptors. These receptors are coupled to Gi proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Histamine H1 Receptors: Pizotyline is a potent antagonist of the histamine H1 receptor. Similar to 5-HT2 receptors, the H1 receptor is coupled to Gq proteins, and its activation results in an increase in intracellular calcium.
Data Presentation: Pizotyline Receptor Binding Profile
The following table summarizes the binding affinities (Ki) of Pizotyline for its key target receptors. This compound is expected to have a virtually identical binding profile. This data is essential for designing competition binding assays and for interpreting the results of functional screens.
| Receptor Subtype | G-Protein Coupling | Pizotyline Ki (nM) | Reference Compound (for assays) |
| Serotonin 5-HT2A | Gq | 1 - 10 | Ketanserin |
| Serotonin 5-HT2C | Gq | 1 - 10 | Mesulergine |
| Serotonin 5-HT1A | Gi | ~100 | 8-OH-DPAT |
| Histamine H1 | Gq | Potent Antagonist | Mepyramine |
| Muscarinic M1 | Gq | 15 - 60 | Pirenzepine |
| Muscarinic M2 | Gi | 15 - 60 | Methoctramine |
| Muscarinic M3 | Gq | 15 - 60 | 4-DAMP |
Note: Ki values are compiled from multiple sources and represent a consensus range. The Ki for the H1 receptor, while known to be potent, is not consistently reported with a precise numerical value in the surveyed literature.
Experimental Protocols and Workflows
Herein, we provide detailed protocols for three common HTS assays suitable for screening compound libraries against the primary targets of Pizotyline. This compound can be used as a reference antagonist in these assays.
Application Note 1: High-Throughput Calcium Mobilization Assay for Gq-Coupled Receptors (5-HT2A, 5-HT2C, H1)
This assay is designed to identify antagonists of Gq-coupled receptors by measuring changes in intracellular calcium levels.
Signaling Pathway
Caption: Gq-coupled receptor signaling pathway leading to calcium mobilization.
Experimental Workflow
Caption: High-throughput calcium mobilization assay workflow.
Detailed Protocol
-
Cell Preparation:
-
Culture CHO-K1 or HEK293 cells stably expressing the human 5-HT2A, 5-HT2C, or H1 receptor in appropriate growth medium.
-
On the day before the assay, seed the cells into black-walled, clear-bottom 384-well microplates at a density that will yield a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Probenecid may be included to prevent dye leakage.
-
Aspirate the growth medium from the cell plates and add the dye-loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C, followed by a 30-minute incubation at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound (as a reference antagonist) in an appropriate assay buffer.
-
Using an acoustic liquid handler, transfer a small volume of the compound solutions to the cell plates.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Signal Detection:
-
Prepare a solution of the appropriate agonist (e.g., serotonin for 5-HT receptors, histamine for H1 receptors) at a concentration that elicits ~80% of the maximal response (EC80).
-
Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
-
Initiate the reading, which includes adding the agonist solution to the wells and immediately measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the intracellular calcium concentration.
-
Determine the percentage of inhibition for each test compound concentration relative to the controls (agonist alone vs. no agonist).
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for active compounds.
-
Application Note 2: High-Throughput cAMP Assay for Gi-Coupled Receptors (5-HT1A)
This assay is designed to identify agonists or antagonists of Gi-coupled receptors by measuring changes in intracellular cAMP levels.
Signaling Pathway
Caption: Gi-coupled receptor signaling pathway leading to decreased cAMP.
Experimental Workflow
Caption: High-throughput cAMP assay workflow for Gi-coupled receptors.
Detailed Protocol
-
Cell Preparation:
-
Use cells (e.g., HEK293) stably expressing the human 5-HT1A receptor.
-
Harvest and resuspend cells in assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Dispense the cell suspension into 384-well assay plates.
-
-
Compound Addition (Antagonist Mode):
-
Prepare serial dilutions of test compounds and this compound.
-
Add the compounds to the cell plates and incubate for a short period.
-
-
Cell Stimulation:
-
Prepare a stimulation solution containing forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels) and a 5-HT1A agonist (e.g., 8-OH-DPAT) at its EC80 concentration.
-
Add the stimulation solution to the wells.
-
-
Incubation:
-
Incubate the plates at room temperature for 30 minutes to allow for the modulation of cAMP production.
-
-
cAMP Detection:
-
Use a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit.
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well as per the manufacturer's protocol.
-
-
Measurement:
-
Incubate the plates for 60 minutes at room temperature, protected from light.
-
Read the plates on an HTRF-compatible plate reader, measuring fluorescence at both 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) and use a cAMP standard curve to convert these ratios to cAMP concentrations.
-
For antagonists, calculate the percent inhibition of the agonist response and determine IC50 values. For agonists, determine EC50 values.
-
Application Note 3: High-Throughput Radioligand Binding Assay
This is a direct binding assay to determine the affinity of test compounds for a specific receptor. It is often used as a primary screen or to confirm hits from functional assays.
Experimental Workflow
Caption: High-throughput radioligand binding assay workflow.
Detailed Protocol
-
Membrane Preparation:
-
Homogenize cells expressing the receptor of interest in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in assay buffer. Determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well filter plate, add the following to each well:
-
Cell membrane preparation.
-
Radioligand (e.g., [³H]-Ketanserin for 5-HT2A) at a concentration near its Kd.
-
Test compound at various concentrations or this compound as a positive control.
-
For determining non-specific binding, add a high concentration of an unlabeled competing ligand.
-
-
-
Incubation:
-
Incubate the plates for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 30°C) with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add a scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Calculate the percentage of specific binding displaced by the test compounds.
-
Determine the IC50 value from the concentration-response curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
References
Application Note: High-Throughput Analysis of Pizotyline-D3 in Human Urine using Solid-Phase Extraction and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pizotyline, also known as Pizotifen, is a tricyclic benzocycloheptene-based drug used for the prophylactic treatment of migraine headaches.[1][2] Pizotyline-D3 is a deuterated stable isotope-labeled internal standard used for the quantitative bioanalysis of the parent drug. Accurate and reliable quantification of this compound in urine is essential for pharmacokinetic, metabolic, and clinical studies where it may be used as a tracer. Urine, as a biological matrix, presents significant challenges due to its complexity and the presence of interfering substances.[3]
This application note details a robust and sensitive method for the extraction and quantification of this compound in human urine samples. The protocol employs Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Given that Pizotifen is extensively metabolized and primarily excreted in the urine as an N-glucuronide conjugate, an enzymatic hydrolysis step is included to ensure the analysis of total this compound.[4][5]
Experimental Protocols
This protocol describes a Solid-Phase Extraction (SPE) method suitable for the analysis of this compound in urine. The procedure is based on common extraction techniques for tricyclic antidepressants and other basic drugs from complex biological matrices.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., Amitriptyline-D3, 100 ng/mL in Methanol)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (LC-MS grade)
-
Ammonium Hydroxide (LC-MS grade)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
β-glucuronidase enzyme solution (from E. coli)
-
Mixed-Mode Cation Exchange SPE Cartridges (e.g., SOLA SCX or equivalent, 10 mg/1 mL)
-
96-well collection plates or glass test tubes
-
Centrifuge
-
Nitrogen evaporator
2. Sample Pre-treatment and Enzymatic Hydrolysis
Pizotifen is extensively excreted as a glucuronide metabolite. This hydrolysis step is crucial for quantifying total this compound.
-
Thaw frozen urine samples to room temperature and vortex for 30 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 500 µL of the urine supernatant with 250 µL of 0.1 M phosphate buffer (pH 6.8).
-
Add 20 µL of β-glucuronidase enzyme solution.
-
Spike with 20 µL of the Internal Standard solution.
-
Vortex the mixture gently and incubate at 60°C for 2 hours.
-
After incubation, allow the samples to cool to room temperature.
3. Solid-Phase Extraction (SPE) Protocol
This procedure is designed for a 96-well plate format but can be adapted for single cartridges.
-
Conditioning: Condition the SPE cartridges by passing 1 mL of Methanol through the sorbent, followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
Equilibration: Equilibrate the cartridges by passing 1 mL of 0.1 M phosphate buffer (pH 6.8) through the sorbent.
-
Sample Loading: Load the pre-treated urine sample (from step 2.7) onto the SPE cartridge. Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, steady rate (approx. 1-2 mL/min).
-
Wash 1 (Interference Elution): Wash the cartridge with 1 mL of deionized water to remove salts and hydrophilic impurities.
-
Wash 2 (Analyte Retention): Wash the cartridge with 1 mL of Methanol to remove less polar impurities.
-
Drying: Dry the SPE sorbent bed completely by applying high vacuum or positive pressure for 5-10 minutes. This step is critical for ensuring high recovery during elution.
-
Elution: Elute the this compound and Internal Standard by passing 1 mL of 5% Ammonium Hydroxide in Methanol through the cartridge. Collect the eluate in a clean 96-well collection plate or glass tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Experimental Workflow
Caption: Workflow for this compound extraction from urine.
Data Presentation
The following table summarizes the typical performance characteristics expected from this SPE LC-MS/MS method. These values are representative for the analysis of similar tricyclic compounds in urine and should be established during formal method validation.
| Parameter | Typical Performance |
| Analyte | This compound |
| Internal Standard | Amitriptyline-D3 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Linear Range | 0.5 - 250 ng/mL |
| Recovery | > 85% |
| Matrix Effect | < 15% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Conclusion
This application note provides a comprehensive and detailed protocol for the sample preparation of this compound from human urine samples. The described solid-phase extraction method, which includes a critical enzymatic hydrolysis step, is designed to provide clean extracts and high analyte recovery, enabling sensitive and reliable quantification by LC-MS/MS. This method is suitable for high-throughput bioanalytical laboratories supporting pharmacokinetic and drug metabolism studies.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicines.org.uk [medicines.org.uk]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Cell-based Assays Incorporating Pizotyline-D3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for incorporating Pizotyline-D3 into cell-based assays to characterize its pharmacological activity. This compound, a deuterated analog of Pizotyline (also known as Pizotifen), is a potent serotonin (5-HT) and histamine receptor antagonist. While the deuteration is primarily for use as an internal standard in mass spectrometry-based quantification, its biological activity in functional cell-based assays is considered equivalent to its non-deuterated counterpart.
Pizotyline is known to primarily antagonize 5-HT2A and 5-HT2C receptors and also exhibits strong H1 histamine receptor blocking activity.[1][2][3][4] Its therapeutic application in migraine prophylaxis is attributed to its ability to inhibit the peripheral actions of serotonin and histamine, which are involved in increasing the permeability of cranial blood vessels.[1]
This document outlines protocols for assessing the antagonist activity of this compound at these key receptors using common cell-based assay formats.
Key Signaling Pathways
Pizotyline's primary targets, the 5-HT2A, 5-HT2C, and H1 receptors, are G protein-coupled receptors (GPCRs) that signal through the Gq/11 pathway. Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Data Presentation: Comparative Antagonist Activity
The following tables summarize the expected potency of reference compounds at the target receptors. This data provides a benchmark for evaluating the activity of this compound.
Table 1: Antagonist Potency (IC50) at Human 5-HT2A Receptor
| Compound | Assay Type | Cell Line | Measured Response | IC50 (µM) |
| Ketanserin | IP1 Accumulation | CHO-K1 | Fluorescence | 0.0057 |
| Ritanserin | IP1 Accumulation | CHO-K1 | Fluorescence | 0.0092 |
| Spiperone | IP1 Accumulation | CHO-K1 | Fluorescence | 0.0031 |
| Methiothepin | IP1 Accumulation | CHO-K1 | Fluorescence | 0.0016 |
Table 2: Agonist Potency (EC50) at Human Serotonin Receptors for Reference
| Compound | Receptor | Assay Type | Cell Line | Measured Response | EC50 (µM) |
| Serotonin (5-HT) | 5-HT2A | Calcium Flux | HiTSeeker 5HTR2A | Fluorescence | 0.014 |
| Serotonin (5-HT) | 5-HT2C | Calcium Flux | HiTSeeker 5HTR2C | Fluorescence | 0.00116 |
| Serotonin (5-HT) | 5-HT2A | IP1 Accumulation | CHO-K1 | Fluorescence | 0.047 |
Table 3: Agonist/Antagonist Potency at Human H1 Receptor
| Compound | Activity | Assay Type | Cell Line | Measured Response | Potency (EC50/IC50 in nM) |
| Histamine | Agonist | Calcium Flux | HEK293 | Fluorescence | 47 |
| Histamine | Agonist | Calcium & β-arrestin | HRH1 Nomad | Fluorescence | 69.3 (Ca²⁺), 38.6 (β-arrestin) |
Experimental Protocols
The following are detailed protocols for cell-based functional assays to determine the antagonist properties of this compound at 5-HT2 and H1 receptors.
Protocol 1: Calcium Flux Assay for 5-HT2 and H1 Receptor Antagonism
This protocol measures the ability of this compound to inhibit agonist-induced intracellular calcium mobilization in cells expressing the target receptor.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human 5-HT2A, 5-HT2C, or H1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Reference agonist (Serotonin for 5-HT2 receptors, Histamine for H1 receptors).
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C with 5% CO2 for 24 hours.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Inject the agonist (at a concentration that elicits ~80% of the maximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 90 seconds).
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to the intracellular calcium concentration. The antagonist effect of this compound is determined by its ability to reduce the agonist-induced fluorescence signal. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Second Messenger (IP1) Accumulation Assay for 5-HT2 Receptor Antagonism
This protocol quantifies the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, as a measure of Gq-coupled receptor activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor.
-
Cell culture medium.
-
This compound stock solution.
-
Serotonin (5-HT).
-
IP1 accumulation assay kit (e.g., HTRF-based).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Plate cells in a 384-well plate and incubate for 24-48 hours.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Agonist Stimulation: Add 5-HT at its EC80 concentration to all wells except the negative control.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and add the IP1 detection reagents according to the manufacturer's protocol. This typically involves adding an IP1-d2 conjugate and an anti-IP1 cryptate conjugate.
-
Final Incubation and Measurement: Incubate for 60 minutes at room temperature and read the plate on an HTRF-compatible reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Calculate the inhibition of the 5-HT-induced signal by this compound and determine the IC50 value.
These protocols provide a robust framework for characterizing the antagonist activity of this compound at key serotonin and histamine receptors. The specific cell lines, reagent concentrations, and incubation times may need to be optimized for your laboratory's specific conditions.
References
Application Notes and Protocols for Bioavailability Studies of Pizotifen Formulations using Pizotyline-D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pizotifen, also known as Pizotyline, is a serotonin and histamine antagonist used for the prophylactic treatment of migraine headaches.[1][2] Ensuring the bioequivalence of different Pizotifen formulations is critical for therapeutic efficacy and safety. Bioavailability studies are essential to compare the rate and extent to which the active ingredient is absorbed from a pharmaceutical formulation and becomes available at the site of action.
This document provides detailed application notes and protocols for conducting bioavailability studies of Pizotifen formulations in human plasma. The described method utilizes a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) assay. To ensure the accuracy and precision of the quantification, a stable isotope-labeled internal standard, Pizotyline-D3, is employed. The use of a deuterated internal standard is a widely accepted practice in quantitative bioanalysis to compensate for variability in sample preparation and matrix effects.
The protocols outlined below cover the essential aspects of a bioavailability study, including the clinical study design, a detailed bioanalytical method for the quantification of Pizotifen in plasma, and the presentation of pharmacokinetic data.
Experimental Protocols
Bioavailability Study Design
A randomized, single-dose, two-period, two-sequence, crossover study design is recommended for comparing a test Pizotifen formulation against a reference formulation.
-
Study Population: A cohort of healthy adult volunteers. The number of subjects should be sufficient to provide adequate statistical power.
-
Dosing: A single oral dose of the Pizotifen formulation (e.g., 1.5 mg tablet).
-
Study Periods: Two treatment periods separated by a washout period of at least 14 days to ensure complete elimination of the drug from the body. The elimination half-life of Pizotifen is approximately 23 hours.[3][4]
-
Blood Sampling: Venous blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at predose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma Preparation: Plasma should be separated by centrifugation and stored frozen at -70°C or below until analysis.
Diagram: Bioavailability Study Workflow
Caption: Workflow of a typical crossover bioavailability study.
Bioanalytical Method: UPLC-MS/MS Quantification of Pizotifen in Human Plasma
This method describes the quantitative determination of Pizotifen in human plasma using UPLC-MS/MS with this compound as the internal standard (IS).
a. Materials and Reagents:
-
Pizotifen reference standard
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
b. Stock and Working Solutions Preparation:
-
Pizotifen Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Pizotifen in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Pizotifen stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.
c. Sample Preparation (Protein Precipitation):
Protein precipitation is a simple and effective method for extracting Pizotifen from plasma.
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 10 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Diagram: Sample Preparation Workflow
Caption: Protein precipitation workflow for plasma sample preparation.
d. UPLC-MS/MS Conditions:
-
UPLC System: A suitable UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to ensure good separation of Pizotifen and the internal standard from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
e. MRM Transitions:
The following MRM transitions should be optimized for the specific instrument used:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pizotifen | 296.1 | 97.1 |
| This compound (IS) | 299.1 | 100.1 |
Note: These are proposed transitions based on the structure of Pizotifen. The precursor ion corresponds to the [M+H]+ of the molecule. The product ions are characteristic fragments. These transitions should be confirmed and optimized during method development.
f. Method Validation:
The bioanalytical method should be fully validated according to the guidelines of regulatory agencies such as the FDA and EMA.[1] Validation parameters should include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, bench-top, long-term)
Data Presentation
The primary pharmacokinetic parameters to be determined for each formulation are the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
Table 1: Summary of Pharmacokinetic Parameters for Two Pizotifen Formulations
| Parameter | Formulation A (Test) | Formulation B (Reference) |
| Cmax (ng/mL) | Mean ± SD | Mean ± SD |
| Tmax (h) | Median (Range) | Median (Range) |
| AUC0-t (ng·h/mL) | Mean ± SD | Mean ± SD |
| AUC0-inf (ng·h/mL) | Mean ± SD | Mean ± SD |
| t1/2 (h) | Mean ± SD | Mean ± SD |
Note: This table should be populated with the actual data obtained from the bioavailability study. The values presented here are for illustrative purposes only.
Table 2: Bioequivalence Assessment of Formulation A vs. Formulation B
| Pharmacokinetic Parameter | Geometric Mean Ratio (A/B) (%) | 90% Confidence Interval |
| Cmax | Calculated Value | Lower Limit - Upper Limit |
| AUC0-t | Calculated Value | Lower Limit - Upper Limit |
| AUC0-inf | Calculated Value | Lower Limit - Upper Limit |
Note: For bioequivalence to be established, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-inf should fall within the regulatory acceptance range of 80.00% to 125.00%.
Conclusion
The detailed protocols and application notes provided in this document offer a comprehensive framework for conducting bioavailability studies of Pizotifen formulations. The use of a validated UPLC-MS/MS method with a deuterated internal standard, this compound, ensures the generation of reliable and accurate data for the assessment of bioequivalence. Adherence to these protocols and regulatory guidelines is crucial for the successful development and approval of generic Pizotifen products.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Pizotyline-D3 Solubility Challenges in Aqueous Buffers
For researchers, scientists, and drug development professionals utilizing Pizotyline-D3, its limited solubility in aqueous buffers can present a significant experimental hurdle. This technical support guide provides practical solutions, detailed protocols, and answers to frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
This compound is the deuterated form of Pizotifen, a potent serotonin (5-HT) and dopamine receptor antagonist.[1] Its chemical structure is largely non-polar, making it hydrophobic and thus sparingly soluble in water-based solutions like physiological buffers.[2]
Q2: What is the recommended method for dissolving this compound for use in aqueous solutions?
The most effective method is to first dissolve this compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in the desired aqueous buffer.[3]
Q3: Which organic solvents are recommended for creating a this compound stock solution?
Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are all suitable organic solvents for dissolving this compound.[3] The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your biological system to that solvent.
Q4: Is it possible to dissolve this compound directly in aqueous buffers?
Direct dissolution in aqueous buffers is not recommended as it will likely result in incomplete solubilization and the formation of a precipitate, leading to inaccurate concentrations in your experiments.
Q5: How should I store the aqueous working solution of this compound?
It is highly recommended to prepare the aqueous working solution fresh for each experiment. Aqueous solutions of Pizotifen (and by extension, this compound) are not recommended for storage for more than one day.[3]
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Precipitate forms immediately upon adding the organic stock solution to the aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | - Decrease the final working concentration of this compound.- Increase the proportion of the organic solvent in the final solution, but be mindful of its potential effects on your experimental system. For instance, a 1:8 ratio of DMF to PBS has been shown to be effective. |
| The organic stock solution was added too quickly to the aqueous buffer. | Add the stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion. | |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | The compound is coming out of solution due to instability in the aqueous environment. | - Prepare the working solution immediately before use.- Avoid storing aqueous solutions of this compound. |
| Temperature fluctuations affecting solubility. | Maintain a constant temperature throughout your experiment. | |
| Inconsistent experimental results. | Inaccurate concentration of this compound due to incomplete dissolution or precipitation. | - Visually inspect your working solution for any signs of precipitation before each use.- If precipitation is observed, do not use the solution. Prepare a fresh solution following the recommended protocol. |
| Adsorption of the hydrophobic compound to plasticware. | - Use low-adhesion microcentrifuge tubes and pipette tips.- Pre-rinse pipette tips with the solution before transferring. |
Quantitative Solubility Data
The following table summarizes the solubility of Pizotifen malate, a salt of Pizotifen, in various solvents. This data can be used as a reference when preparing stock solutions of this compound.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| Dimethylformamide (DMF) | ~20 | ~46.56 | |
| Dimethyl Sulfoxide (DMSO) | ~15-21.48 | ~34.92 - 50.00 | |
| Ethanol (96%) | ~0.5 | ~1.16 | |
| Methanol | Sparingly soluble | - | |
| Water | Very slightly soluble | - | |
| 1:8 DMF:PBS (pH 7.2) | ~0.11 | ~0.26 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, low-adhesion microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (DMF, DMSO, or ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the tube vigorously. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C in tightly sealed vials. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution of this compound
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warming: Gently warm your desired aqueous buffer (e.g., PBS, cell culture media) to the experimental temperature.
-
Dilution: While vortexing or stirring the pre-warmed aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Final Inspection: Visually inspect the final working solution to ensure it is clear and free of any precipitate.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store for later use.
Visualizations
Experimental Workflow for this compound Solubilization
Caption: Workflow for preparing aqueous this compound solution.
Signaling Pathways Antagonized by this compound
This compound, like Pizotifen, is an antagonist of serotonin 5-HT2 receptors and dopamine D2 receptors.
5-HT2A Receptor Signaling Pathway
Caption: Simplified 5-HT2A receptor signaling pathway.
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified D2 receptor signaling pathway.
References
Minimizing ion suppression of Pizotyline-D3 in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Pizotyline-D3 in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[1][3] The "matrix" includes all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1]
Q2: I'm using this compound, a deuterated internal standard. Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) like this compound should co-elute with the non-labeled analyte (Pizotyline) and experience the same degree of ion suppression. The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification. However, this is not always the case. Differential ion suppression can occur where the analyte and the deuterated IS are affected differently by the matrix. This can happen if there is a slight chromatographic separation between the analyte and the IS, often due to the "deuterium isotope effect," which can subtly alter the molecule's physicochemical properties.
Q3: What are the common sources of ion suppression in bioanalytical methods?
A3: Ion suppression can originate from various sources, including:
-
Endogenous matrix components: These are substances naturally present in biological samples, such as salts, phospholipids, and proteins.
-
Exogenous substances: These are contaminants introduced during sample preparation, like polymers leached from plastic tubes, or mobile phase additives such as trifluoroacetic acid (TFA).
-
High analyte concentration: At high concentrations, the analyte itself can cause self-suppression, leading to a non-linear response.
-
Mobile phase additives: Non-volatile buffers or other additives in the mobile phase can contribute to ion suppression.
Troubleshooting Guides
Problem 1: Low signal intensity for this compound.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
Improve Sample Cleanup: Implement or optimize a sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, or change the analytical column to achieve better separation of this compound from matrix interferences.
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components causing suppression.
-
Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Variable matrix effects between different samples leading to varying degrees of ion suppression.
-
Troubleshooting Steps:
-
Robust Sample Preparation: A thorough and consistent sample cleanup method like SPE or LLE is crucial to minimize variability in matrix effects.
-
Matrix-Matched Calibrators: Prepare calibration standards and QC samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.
-
Check for Chromatographic Shift: Verify that the retention times of Pizotyline and this compound are identical and not shifting between injections. Even minor shifts can lead to significant variations in ion suppression.
-
Problem 3: The signal for this compound is decreasing throughout the analytical run.
-
Possible Cause: Carryover of late-eluting matrix components that cause increasing ion suppression over time.
-
Troubleshooting Steps:
-
Inject Blank Samples: Inject a series of blank solvent samples after a high-concentration sample to check for carryover.
-
Extend Run Time: Increase the chromatographic run time to ensure all matrix components have eluted before the next injection.
-
Improve Wash Method: Optimize the needle and injection port washing procedure to prevent carryover between samples.
-
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
This experiment helps identify regions in the chromatogram where ion suppression occurs.
Methodology:
-
Prepare a solution of this compound in the mobile phase at a concentration that provides a stable, mid-range signal.
-
Infuse this solution directly into the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Equilibrate the LC system with the mobile phase.
-
Once a stable baseline signal for this compound is observed, inject a prepared blank matrix sample (a sample that has gone through your entire sample preparation procedure but without the analyte or internal standard).
-
Monitor the this compound signal throughout the chromatographic run. Dips in the baseline indicate retention times where matrix components are eluting and causing ion suppression.
Protocol 2: Quantitative Assessment of Matrix Effect
This protocol quantifies the extent of ion suppression or enhancement.
Methodology:
-
Set A: Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase).
-
Set B: Prepare a blank biological matrix sample (e.g., plasma, urine) and perform your standard sample preparation procedure. Spike the extracted blank matrix with the same concentration of this compound as in Set A.
-
Inject both sets of samples and compare the peak areas.
-
The matrix effect can be calculated using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Data Presentation
Summarize your findings from the matrix effect assessment in a clear and structured table.
Table 1: Example Matrix Effect Assessment for this compound
| Lot Number of Matrix | Peak Area in Solvent (Set A) | Peak Area in Matrix (Set B) | Matrix Effect (%) |
| Lot 1 | 1,520,000 | 988,000 | 65.0 |
| Lot 2 | 1,535,000 | 890,300 | 58.0 |
| Lot 3 | 1,510,000 | 1,011,700 | 67.0 |
| Average | 1,521,667 | 963,333 | 63.3 |
| %RSD | 0.8% | 6.5% | 7.2% |
Visualizations
The following diagrams illustrate key workflows for troubleshooting and mitigating ion suppression.
Caption: A step-by-step workflow for troubleshooting ion suppression.
Caption: A general experimental workflow for solid-phase extraction (SPE).
References
Troubleshooting poor peak shape for Pizotyline-D3 in HPLC analysis
Welcome to the Technical Support Center for the HPLC analysis of Pizotyline-D3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in their chromatographic analyses.
Troubleshooting Guides
Poor peak shape in HPLC can manifest as peak tailing, fronting, or splitting. Below are systematic guides to diagnose and address these common issues for this compound analysis.
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent problem when analyzing basic compounds like this compound. This is often due to secondary interactions between the analyte and the stationary phase.
Systematic Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow to troubleshoot peak tailing for this compound.
Key Considerations for Peak Tailing:
-
Mobile Phase pH: Pizotyline is a basic compound with a pKa of approximately 7.98.[1] At a mobile phase pH close to its pKa, a mixed population of ionized and non-ionized forms can exist, leading to poor peak shape. To ensure a single ionic state and minimize interactions with residual silanols on the silica-based column, it is recommended to work at a lower pH.[2]
-
Column Chemistry: Secondary interactions with acidic silanol groups on the column packing are a primary cause of peak tailing for basic analytes.[3] Using a high-purity, end-capped C18 column can significantly reduce these interactions.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion. If you suspect column overload, try diluting your sample.
Guide 2: Addressing Peak Fronting
Peak fronting, where the first half of the peak is broader, is less common for basic compounds but can occur due to several factors.
Logical Relationships in Peak Fronting Troubleshooting
Caption: Decision tree for troubleshooting peak fronting in HPLC analysis.
Primary Causes of Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly, leading to fronting.
-
Column Overload: Injecting a large volume of sample can lead to peak fronting.
-
Column Collapse: A sudden drop in pressure or physical damage to the column can cause a void at the column inlet, resulting in peak fronting.
Guide 3: Resolving Split Peaks
Split peaks can be frustrating and may indicate a problem with the column, the mobile phase, or the sample itself.
Workflow for Investigating Split Peaks
Caption: A workflow to identify and resolve the cause of split peaks.
Common Reasons for Split Peaks:
-
Blocked Frit or Column Contamination: If all peaks are splitting, it's likely a problem before the column, such as a partially blocked inlet frit.
-
Co-elution: A split peak might actually be two closely eluting compounds. Modifying the mobile phase or gradient may be necessary to improve resolution.
-
Sample Solvent Effect: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.
Frequently Asked Questions (FAQs)
Q1: Why is the peak for this compound tailing?
A1: Peak tailing for this compound, a basic compound, is most commonly caused by secondary interactions with acidic residual silanol groups on the surface of the silica-based HPLC column.[3] To minimize this, it is recommended to use a high-purity, end-capped C18 column and to adjust the mobile phase pH to be at least 2 units below the pKa of Pizotyline (pKa ≈ 7.98), for instance, a pH of 3-4.[1]
Q2: Can the mobile phase composition affect the peak shape of this compound?
A2: Absolutely. The mobile phase pH is a critical factor. A validated method for Pizotifen used a mobile phase of acetonitrile and acetate buffer at pH 7.0, which yielded a tailing factor of 1.26. Another method utilized a mobile phase of methanol and acetonitrile with the pH adjusted to 5.8. For tricyclic antidepressants in general, a mobile phase at pH 3 has been shown to provide good peak shape. The choice of organic modifier (acetonitrile vs. methanol) can also influence selectivity and peak shape.
Q3: What type of column is best for this compound analysis?
A3: A C18 column is commonly used for the analysis of Pizotifen and related compounds. To minimize peak tailing associated with basic compounds, it is highly recommended to use a modern, high-purity, and well-end-capped C18 column.
Q4: My this compound peak is fronting. What should I do?
A4: Peak fronting is often caused by sample solvent incompatibility or column overload. Ensure your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase. If the problem persists, try reducing the injection volume or the concentration of your sample.
Q5: I see a split peak for this compound. How can I fix this?
A5: First, determine if all peaks in your chromatogram are splitting. If so, there may be an issue with your column inlet (e.g., a blocked frit) or your injector. If only the this compound peak is splitting, it could be due to a co-eluting impurity or an issue with your sample preparation. Try adjusting the mobile phase composition to improve resolution or ensure your sample is fully dissolved in the mobile phase before injection.
Quantitative Data Summary
The following tables provide quantitative data from validated HPLC methods for Pizotifen, which can be used as a reference for optimizing the analysis of this compound.
Table 1: System Suitability Parameters from a Validated HPLC Method for Pizotifen
| Parameter | Observed Value | Acceptance Criteria |
| Tailing Factor | 1.26 ± 0.19 | < 2.0 |
| Theoretical Plates | > 2000 | > 2000 |
| %RSD of Peak Area (n=5) | < 2.0% | < 2.0% |
Table 2: Robustness of an HPLC Method for Pizotifen Analysis
| Parameter Changed | Variation | Tailing Factor | Theoretical Plates |
| Flow Rate | 0.8 mL/min | 1.48 | 4875 |
| 1.2 mL/min | 1.45 | 4910 | |
| Mobile Phase pH | 5.6 | 1.42 | 4750 |
| 6.0 | 1.51 | 4680 | |
| Mobile Phase Composition | 92:8 (ACN:MeOH) | 1.46 | 4820 |
| 88:12 (ACN:MeOH) | 1.49 | 4790 |
Experimental Protocols
Protocol 1: Sample Preparation from Pharmaceutical Dosage Forms
This protocol is adapted from a validated method for the analysis of Pizotifen tablets.
-
Tablet Crushing: Weigh and finely powder a sufficient number of this compound tablets.
-
Dissolution: Accurately weigh a portion of the powder equivalent to a target concentration and transfer it to a volumetric flask.
-
Solubilization: Add a portion of the mobile phase to the flask and sonicate for 15 minutes to ensure complete dissolution.
-
Dilution: Bring the flask to volume with the mobile phase and mix well.
-
Filtration: Filter the solution through a 0.45 µm nylon filter before injection into the HPLC system.
Protocol 2: System Suitability Testing
System suitability tests are essential to ensure the HPLC system is performing correctly before sample analysis.
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration.
-
Injections: Make at least five replicate injections of the standard solution.
-
Evaluation: Calculate the following parameters:
-
Tailing Factor: Should ideally be less than 2.0.
-
Theoretical Plates (Column Efficiency): Should meet the minimum requirement specified in your validated method (typically >2000).
-
Relative Standard Deviation (%RSD) of Peak Area: Should be less than 2.0%.
-
Resolution (Rs): If there are other peaks of interest, the resolution between this compound and the closest eluting peak should be greater than 1.5.
-
Protocol 3: Forced Degradation Study
Forced degradation studies help to demonstrate the specificity of an analytical method by showing that the peak of interest is well-resolved from any potential degradation products.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 2 hours.
-
Basic: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 24 hours (for solid drug substance).
-
Photolytic: Expose to UV light (254 nm) and visible light for a defined period.
-
-
Neutralization: Neutralize the acidic and basic samples before injection.
-
Analysis: Analyze all stressed samples by HPLC and compare the chromatograms to that of an unstressed standard. The peak for this compound should be pure and well-separated from any degradation peaks.
References
Addressing matrix effects in the bioanalysis of Pizotyline-D3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the bioanalysis of Pizotyline-D3. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1] In the context of bioanalysis, endogenous components of biological fluids like plasma, serum, or urine, such as phospholipids, proteins, and salts, are common causes of matrix effects.[2]
Q2: How does using a deuterated internal standard like this compound help in mitigating matrix effects?
A2: A deuterated internal standard (IS) is a stable isotope-labeled version of the analyte. The key principle is that the deuterated IS has nearly identical physicochemical properties to the analyte (Pizotyline). Consequently, during sample preparation, chromatography, and ionization, this compound is affected by the matrix in a very similar way to the non-deuterated Pizotyline. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift leads to the analyte and internal standard eluting into regions with different degrees of ion suppression, it can result in inaccurate quantification. This is referred to as differential matrix effects.
Q4: What are the primary sources of matrix effects in plasma samples when analyzing this compound?
A4: In plasma, the most significant sources of matrix effects are typically phospholipids and proteins.
-
Phospholipids: These are major components of cell membranes and can co-extract with the analyte, leading to ion suppression in the mass spectrometer.
-
Proteins: High concentrations of proteins in plasma can also interfere with the analysis. While most are removed during sample preparation, residual amounts can still contribute to matrix effects.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects during the bioanalysis of this compound.
Problem: Poor reproducibility of the Pizotyline/Pizotyline-D3 area ratio.
This issue often indicates that the internal standard is not fully compensating for the variability in the matrix effect.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for poor reproducibility.
Step 1: Quantitatively Assess the Matrix Effect
Before making changes to the method, it is crucial to determine the extent of the matrix effect. The post-extraction spike method is a standard approach for this evaluation.
Experimental Protocol: Quantitative Assessment of Matrix Effect
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Pizotyline and this compound into the reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract blank plasma using your current method. Spike Pizotyline and this compound into the final, extracted matrix.
-
Set C (Pre-Spike Matrix): Spike Pizotyline and this compound into the blank plasma before the extraction process.
-
-
Analyze the samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF): (Peak Area of Set B) / (Peak Area of Set A)
-
IS-Normalized MF: (MF of Pizotyline) / (MF of this compound)
-
Data Interpretation:
| Parameter | Calculation | Ideal Value | Interpretation |
| Matrix Factor (MF) | (Peak Area in Matrix) / (Peak Area in Neat Solution) | 1.0 | < 1.0 indicates ion suppression. > 1.0 indicates ion enhancement. |
| IS-Normalized MF | MF (Analyte) / MF (IS) | ~1.0 | A value significantly different from 1.0 suggests differential matrix effects. |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | >85% | Measures the efficiency of the extraction process. |
Step 2: Optimize Sample Preparation
If a significant and variable matrix effect is confirmed, refining the sample preparation method is the most effective approach to reduce interferences.
PPT is a simple and fast method but may be less clean than other techniques.
Detailed Protocol: Protein Precipitation
-
To 100 µL of plasma sample (containing Pizotyline and this compound), add 300 µL of ice-cold acetonitrile (ACN). The 1:3 ratio is a common starting point.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
SPE provides a cleaner extract compared to PPT and can be optimized for Pizotyline, which is a basic drug.
Detailed Protocol: Solid-Phase Extraction (for a basic drug)
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Pizotyline and this compound with 1 mL of an acidic organic solvent (e.g., 2% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the PPT protocol.
Caption: Solid-Phase Extraction (SPE) workflow.
LLE is effective for separating analytes based on their solubility in immiscible liquids. For a basic drug like Pizotyline, extraction into an organic solvent at a basic pH is suitable.
Detailed Protocol: Liquid-Liquid Extraction (for a basic drug)
-
To 200 µL of plasma, add 50 µL of a basic solution (e.g., 1M NaOH) to adjust the pH.
-
Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5-10 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent and reconstitute the residue.
Step 3: Incorporate Phospholipid Removal
If phospholipids are suspected to be the primary source of interference, specific removal steps can be integrated into the sample preparation workflow. Several commercial products, such as HybridSPE® or Ostro™ plates, are designed for this purpose and combine protein precipitation with phospholipid removal.
Step 4: Optimize Chromatographic Conditions
Adjusting the LC method can help separate Pizotyline from co-eluting matrix components.
-
Modify the Gradient: A shallower gradient can improve the resolution between the analyte and interferences.
-
Change the Column Chemistry: Experiment with different stationary phases (e.g., C18, PFP) to alter the selectivity of the separation.
Step 5: Consider Sample Dilution
If the sensitivity of the assay allows, diluting the sample with the mobile phase can be a simple and effective way to reduce the concentration of interfering matrix components.
By systematically following this troubleshooting guide, researchers can effectively identify, understand, and mitigate matrix effects in the bioanalysis of this compound, leading to more robust and reliable quantitative results.
References
Preventing in-source fragmentation of Pizotyline-D3 in ESI-MS
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent in-source fragmentation of Pizotyline-D3 during Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?
A1: In-source fragmentation (ISF), sometimes called in-source collision-induced dissociation (CID), is a phenomenon where molecules fragment within the ion source of the mass spectrometer before they reach the mass analyzer.[1] This occurs in the intermediate pressure region between the atmospheric pressure ESI source and the high vacuum of the analyzer.[2] Accelerated ions collide with residual solvent vapor and gas molecules, and if they possess sufficient internal energy, they can break apart.[3] For this compound, which is often used as an internal standard for quantitative analysis, ISF can lead to a decreased signal intensity of the intended precursor ion ([M+H]+) and an increased signal for fragment ions. This can compromise the accuracy and sensitivity of quantitative assays by causing an underestimation of the analyte.[2]
Q2: I am observing a weak precursor ion for this compound and several unexpected lower mass-to-charge (m/z) peaks. What is the most likely cause?
A2: The most common cause for these observations is in-source fragmentation. When the ionization conditions are too harsh, the this compound molecule fragments after ionization but before mass analysis. The primary parameter to investigate is the cone voltage (also known as fragmentor voltage or declustering potential), as excessively high settings are a frequent cause of ISF.[4]
Q3: Which ESI-MS source parameter is the most critical for controlling the in-source fragmentation of this compound?
A3: The cone voltage (or its equivalent, such as fragmentor voltage or declustering potential, depending on the instrument manufacturer) is the most critical parameter for controlling ISF. This voltage difference helps to extract ions from the atmospheric pressure region into the vacuum of the mass spectrometer. However, increasing this voltage also increases the energy of the ions, leading to more energetic collisions with gas molecules and promoting fragmentation. To minimize fragmentation, it is essential to use "softer" ionization conditions, which typically involves reducing the cone voltage.
Q4: How does the mobile phase composition affect the fragmentation of this compound?
A4: The mobile phase can influence ionization efficiency and, indirectly, fragmentation. The choice of acid modifier is important; for example, trifluoroacetic acid (TFA) can suppress the ESI signal, which might lead an operator to increase other parameters (like cone voltage) to compensate, thereby increasing fragmentation. Using a modifier like formic acid is often a better choice for achieving a stable signal with less need for harsh source conditions. The organic solvent percentage can also affect the desolvation process and spray stability, which can influence ion energy and the potential for ISF.
Q5: Can the temperature of the ion source influence fragmentation?
A5: Yes, the ion source temperature, specifically the drying gas temperature, can significantly impact fragmentation. While the primary purpose of the heated gas is to aid in the desolvation of droplets to produce gas-phase ions, excessively high temperatures can transfer too much thermal energy to the analyte ions. This increased internal energy can make the ions more susceptible to fragmentation upon collision. Therefore, optimizing the source temperature is a crucial step in preserving the integrity of the this compound precursor ion.
Q6: After lowering the cone voltage, I still observe some fragmentation. What other parameters can I adjust?
A6: If fragmentation persists after optimizing the cone voltage, consider the following secondary parameters:
-
Drying Gas Temperature: Systematically lower the temperature to find a balance between efficient desolvation and minimal fragmentation.
-
Nebulizer and Drying Gas Flow Rates: Adjust these gas flows to ensure efficient droplet formation and desolvation. Poor desolvation can sometimes lead to an unstable signal, prompting compensatory adjustments that cause fragmentation.
-
Capillary Voltage (Sprayer Voltage): While its primary role is to create the electrospray, an excessively high voltage can lead to an unstable spray or corona discharge, which can affect ion stability. Using a lower, stable voltage is advisable.
-
Ion Source Cleaning: A contaminated ion source can lead to unstable signals and may contribute to fragmentation issues. Regular cleaning should be part of routine maintenance.
Troubleshooting Guide and Data Tables
A systematic approach is the best way to minimize the in-source fragmentation of this compound. The goal is to find the "softest" ionization conditions that provide adequate signal intensity for the precursor ion while minimizing the formation of fragment ions.
Summary of Key ESI-MS Parameters for Minimizing Fragmentation
| Parameter | Other Common Names | General Optimization Goal | Rationale |
| Cone Voltage | Fragmentor Voltage, Declustering Potential (DP), Orifice Voltage | Decrease | This is the most direct way to reduce the kinetic energy imparted to ions, leading to less energetic collisions and lower fragmentation. |
| Drying Gas Temperature | Desolvation Temperature | Decrease | Reduces the thermal energy transferred to the ions, making them less prone to dissociation upon collision. |
| Capillary Voltage | Sprayer Voltage, Vc | Optimize for Signal Stability | An unnecessarily high voltage can cause signal instability (e.g., corona discharge), which may indirectly lead to fragmentation. Lowering the voltage can improve stability. |
| Nebulizer Gas Pressure | Sheath Gas Flow | Optimize for Stable Spray | This parameter affects droplet size and desolvation efficiency. An unstable spray can affect overall ion generation and transmission. |
| Drying Gas Flow | - | Optimize for Desolvation | Ensure the flow is sufficient for solvent evaporation without being excessively forceful, which could increase ion energy. |
Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage
This protocol is designed to find the optimal cone voltage to maximize the precursor ion signal relative to its fragments.
-
Prepare a Standard Solution: Prepare a solution of this compound (e.g., 100 ng/mL) in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse the standard solution directly into the ESI source at a constant flow rate (e.g., 10 µL/min) using a syringe pump. This provides a stable signal for optimization.
-
Set Initial Parameters: Set all other source parameters (temperatures, gas flows, capillary voltage) to moderate, standard values for your instrument.
-
Acquire Data in Profile Mode: Set the mass spectrometer to acquire full scan data.
-
Perform a Cone Voltage Ramp:
-
Start with a relatively high cone voltage where you observe significant fragmentation.
-
Gradually decrease the cone voltage in discrete steps (e.g., 5-10 V increments).
-
Allow the signal to stabilize at each step and acquire a spectrum.
-
-
Analyze the Data: For each spectrum, record the intensity of the this compound precursor ion ([M+H]+) and its major fragment ions. Plot the intensity ratio of [Precursor Ion] / [Fragment Ion] against the cone voltage.
-
Determine Optimal Voltage: The optimal cone voltage is the one that provides the highest precursor ion signal with the lowest relative abundance of fragment ions, without significantly compromising overall signal intensity.
Visualizations
Troubleshooting Workflow for In-Source Fragmentation
The following diagram outlines a logical workflow for diagnosing and mitigating in-source fragmentation of this compound.
Caption: A step-by-step workflow for troubleshooting this compound fragmentation.
Conceptual Diagram of In-Source Fragmentation Process
This diagram illustrates how excessive energy in the ion source leads to the fragmentation of this compound.
Caption: The journey of a this compound ion through the ESI-MS source.
References
- 1. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. researchgate.net [researchgate.net]
Pizotyline-D3 stability and storage conditions to prevent degradation
This technical support center provides guidance on the stability and storage of Pizotyline-D3 to prevent its degradation. It includes troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Recommended Storage and Handling
To ensure the integrity of this compound, it is crucial to adhere to proper storage and handling procedures. Based on the recommendations for its non-deuterated analog, Pizotifen, the following conditions are advised:
-
Temperature: Store at a controlled room temperature, ideally between 15-30°C.[1]
-
Light: Protect from light.[1]
-
Moisture: Store in a dry place and protect from moisture.[1] For deuterated compounds, it is especially important to minimize exposure to atmospheric moisture to prevent H-D exchange.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation and H-D exchange.
This compound Stability Profile: A Hypothetical Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[2][3] The following data represents a hypothetical forced degradation study on this compound to illustrate its stability profile under various stress conditions.
Experimental Protocol: Forced Degradation of this compound
Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.1 N HCl and heated at 60°C for 48 hours. The solution was then neutralized with 0.1 N NaOH.
-
Base Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.1 N NaOH and heated at 60°C for 48 hours. The solution was then neutralized with 0.1 N HCl.
-
Oxidative Degradation: 1 mL of the stock solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 48 hours.
-
Thermal Degradation: this compound solid was placed in a hot air oven at 80°C for 72 hours. A solution in methanol was also heated at 60°C for 72 hours.
-
Photolytic Degradation: this compound solid and a solution in methanol were exposed to UV light (254 nm) and visible light in a photostability chamber for 7 days.
-
-
Analysis: All samples were diluted with the mobile phase to a suitable concentration and analyzed using a validated stability-indicating HPLC-UV method. The mobile phase consisted of a mixture of acetonitrile and methanol (90:10 v/v) with a Chromosil C18 column, and UV detection at 230 nm.
Summary of Hypothetical Degradation Data
| Stress Condition | % Degradation of this compound | Major Degradation Products (Hypothetical) | Observations |
| Acid Hydrolysis (0.1 N HCl, 60°C, 48h) | 12.5% | PD-101 (Hydrolytic product) | Significant degradation observed. |
| Base Hydrolysis (0.1 N NaOH, 60°C, 48h) | 8.2% | PD-102 (Isomer) | Moderate degradation. |
| Oxidative (3% H₂O₂, RT, 48h) | 18.9% | PD-201 (N-oxide) | Most significant degradation observed among all conditions. |
| Thermal (Solid, 80°C, 72h) | 2.1% | Minor unknown peaks | The solid form is relatively stable to heat. |
| Thermal (Solution, 60°C, 72h) | 5.5% | PD-301 (Solvolytic product) | Degradation is more pronounced in solution. |
| Photolytic (Solid, UV/Vis, 7 days) | 3.8% | PD-401 (Photolytic product) | Some degradation upon light exposure. |
| Photolytic (Solution, UV/Vis, 7 days) | 9.7% | PD-401, PD-402 | Significantly more degradation in solution. |
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter during their experiments with this compound.
Q1: I am observing a significant loss of my this compound sample over time, even when stored at the recommended temperature. What could be the cause?
A1: Several factors could contribute to the degradation of this compound:
-
Exposure to Light and Moisture: Pizotifen, the parent compound, should be protected from light and moisture. Ensure your container is tightly sealed and stored in a dark place.
-
Oxidation: Our hypothetical data suggests that this compound is susceptible to oxidation. If not stored under an inert atmosphere, atmospheric oxygen can lead to the formation of degradation products like the N-oxide (PD-201).
-
Inappropriate Solvent: If stored in solution, the solvent itself could contribute to degradation, especially over long periods. For long-term storage, it is best to store the compound as a solid.
Q2: My mass spectrometry results show a loss of the deuterium label. Why is this happening and how can I prevent it?
A2: Loss of the deuterium label is likely due to Hydrogen-Deuterium (H-D) exchange. This can occur if the compound is exposed to protic solvents (e.g., water, methanol, ethanol) or even atmospheric moisture. To prevent this:
-
Use deuterated solvents for your experiments whenever possible.
-
Handle the compound in a dry environment, such as a glove box.
-
Store the solid compound in a desiccator.
Q3: I see an unexpected peak in my HPLC chromatogram. How can I determine if it is a degradation product?
A3: An unexpected peak could be a degradation product, an impurity from the synthesis, or a contaminant. To investigate:
-
Review the Stress Test Data: Compare the retention time of the unknown peak with the retention times of the degradation products identified in the forced degradation study (see table above). For example, a peak appearing after oxidative stress could correspond to the N-oxide (PD-201).
-
Perform a Co-injection: If you have a reference standard for a suspected impurity, a co-injection with your sample can confirm its identity if the peak area increases without the appearance of a new peak.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry can provide the mass of the unknown peak, which can help in identifying its structure and determining if it is a degradation product.
Q4: I need to prepare a solution of this compound for my experiments. What is the best solvent to use to minimize degradation?
A4: Based on the hypothetical stability data, this compound is more stable in its solid form. If a solution is necessary:
-
Aprotic Solvents: Use a dry, aprotic solvent (e.g., acetonitrile, DMSO) for reconstitution. Pizotifen is soluble in DMSO.
-
Fresh Preparation: Prepare solutions fresh for each experiment to minimize the potential for degradation over time.
-
Storage of Solutions: If a solution must be stored, keep it at a low temperature (e.g., -20°C) and protected from light. The product data sheet for Pizotifen suggests storage at -20°C for the solid form.
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a logical workflow for handling and troubleshooting stability issues with this compound.
Caption: Troubleshooting workflow for this compound stability.
References
Dealing with Pizotyline-D3 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Pizotyline-D3 precipitation in cell culture media.
Understanding this compound
This compound is the deuterated form of Pizotifen, a benzocycloheptathiophene-based compound.[1] Due to its chemical structure, it is a hydrophobic and basic compound, which can present challenges with solubility in aqueous cell culture media.[2][3] Understanding its physicochemical properties is key to preventing precipitation and ensuring reliable experimental outcomes.
| Property | Value | Source |
| Molecular Weight | 295.44 g/mol (Pizotifen) | [4] |
| LogP | ~4.49 | [2] |
| pKa (Strongest Basic) | ~7.98 | |
| Aqueous Solubility | Very low (0.00706 mg/mL) | |
| Plasma Protein Binding | >90% |
Caption: Key physicochemical properties of Pizotifen, the parent compound of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: Precipitation of this compound is most commonly due to its low aqueous solubility. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into the aqueous environment of the cell culture medium, the compound can "crash out" of solution if its solubility limit is exceeded. Other contributing factors can include the final concentration of the organic solvent, the temperature of the medium, and the pH.
Q2: What is the best solvent to dissolve this compound for cell culture experiments?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of Pizotifen and its analogs. It can dissolve the compound at high concentrations. For example, Pizotifen malate is soluble in DMSO at ≥21.48 mg/mL. Dimethylformamide (DMF) is another option with high solubility for Pizotifen.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1% to minimize cytotoxic effects. However, the tolerance to DMSO can be cell-line specific. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiments to assess any effects of the solvent on your cells.
Q4: Can I pre-mix this compound in a large volume of medium and store it?
A4: It is not recommended to store this compound in aqueous solutions for extended periods. One source suggests that aqueous solutions of Pizotifen malate should not be stored for more than one day. While Pizotifen has been shown to be stable for at least two days at ambient temperature in some conditions, its stability in the complex environment of cell culture media over longer periods is not well-documented. For best results, prepare fresh working solutions of this compound in your cell culture medium for each experiment.
Q5: How does the presence of serum in the medium affect this compound solubility?
A5: Pizotifen has a high plasma protein binding of over 90%, indicating a strong interaction with proteins like albumin, a major component of fetal bovine serum (FBS). This high protein binding can have two effects. On one hand, it can help to keep the compound in solution by acting as a carrier. On the other hand, it can reduce the free, biologically active concentration of this compound. If you observe precipitation in serum-free media, the addition of serum may help. Conversely, if you are seeing unexpected results in serum-containing media, consider the impact of protein binding on the effective concentration of your compound.
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe a precipitate forming immediately after adding your this compound stock solution to the cell culture medium, consider the following causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Decrease the final working concentration of this compound. - Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| "Solvent Shock" | Rapid dilution of a concentrated DMSO stock into a large volume of aqueous medium causes the compound to rapidly precipitate. | - Use a stepwise dilution method. First, dilute the DMSO stock in a small volume of pre-warmed serum-free medium before adding it to the final volume of complete medium. - Add the stock solution dropwise to the medium while gently vortexing or swirling. |
| Low Temperature of Media | The solubility of many compounds, including hydrophobic ones, is lower at colder temperatures. | - Always use pre-warmed (37°C) cell culture medium for preparing your working solutions. |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | - Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution. |
Issue 2: Precipitation Over Time in the Incubator
If the medium is initially clear but a precipitate forms after some time in the incubator, the following factors may be at play.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the 37°C incubator to a cooler environment can cause the compound to fall out of solution. | - Minimize the time that culture vessels are outside the incubator. - Prepare fresh media with this compound for each media change instead of using a pre-made stock. |
| pH Shift in Media | The pH of the cell culture medium can change over time due to cellular metabolism. As Pizotifen is a basic compound, its solubility can be affected by changes in pH. | - Ensure your medium is well-buffered and appropriate for your incubator's CO2 concentration. - Monitor the pH of your culture medium. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the medium over time, leading to the formation of insoluble complexes. | - If using a custom or complex medium, consider if any components could be interacting with your compound. - The high protein binding of Pizotifen (>90%) suggests strong interaction with serum proteins, which could lead to complex formation over time. |
| Evaporation | Evaporation of water from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | - Ensure proper humidification of your incubator. - Use filter-capped flasks or seal plates to minimize evaporation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of Pizotifen is 295.44 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM/F12 with serum, if applicable)
-
Sterile conical tubes or microcentrifuge tubes
Procedure (for a final concentration of 10 µM):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
To minimize "solvent shock", perform a serial dilution.
-
Step 1 (Intermediate Dilution): In a sterile tube, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed, serum-free medium. Gently vortex to mix. This creates a 100 µM intermediate solution.
-
Step 2 (Final Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed, complete (serum-containing) cell culture medium. This will give you a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
-
Gently mix the final working solution by inverting the tube or pipetting up and down.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Recommended experimental workflow for preparing and using this compound in cell culture.
Caption: Troubleshooting flowchart for this compound precipitation in cell culture media.
References
- 1. Neuronal Protective Effect of Nosustrophine in Cell Culture Models [xiahepublishing.com]
- 2. Pizotifen Activates ERK and Provides Neuroprotection in vitro and in vivo in Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pizotifen | C19H21NS | CID 27400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
Identifying and eliminating ghost peaks in Pizotyline-D3 chromatograms
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ghost peaks in Pizotyline-D3 chromatograms. Ghost peaks, which are unexpected signals in a chromatogram not attributable to the sample matrix or target analyte, can interfere with accurate quantification and lead to unreliable results.[1][2] This resource offers a structured approach to identifying and eliminating these analytical artifacts.
Frequently Asked Questions (FAQs)
Q1: What are ghost peaks and why are they a problem in this compound analysis?
A1: A ghost peak is an unwanted peak that appears in a chromatogram and is not related to the injected sample.[1] These peaks can arise from various sources such as the mobile phase, the LC system itself, or the sample preparation process.[2][3] In the analysis of this compound, ghost peaks are particularly problematic as they can co-elute with the analyte or its internal standard, leading to inaccurate integration and quantification. Their presence can compromise data quality, trigger out-of-specification (OOS) investigations, and cast doubt on the validity of analytical results.
Q2: How can I confirm that an unexpected peak in my this compound chromatogram is a ghost peak?
A2: To confirm the identity of a suspected ghost peak, a systematic approach is necessary. The primary step is to differentiate between a true sample component and an artifact.
-
Blank Injection: Inject a blank solvent (typically the initial mobile phase composition) using the exact same method as your sample analysis. If the unexpected peak is present in the blank injection, it is confirmed as a ghost peak originating from the system or mobile phase.
-
Gradient Run Without Injection: For gradient elution methods, run the gradient program without making an injection. The appearance of peaks under these conditions suggests that impurities are leaching from the system or being concentrated on the column from a contaminated mobile phase and subsequently eluting as the solvent strength increases.
Q3: What are the most common sources of ghost peaks in LC systems?
A3: Ghost peaks can originate from multiple sources within the analytical workflow. A process of elimination is often the most effective troubleshooting strategy. The most common culprits include:
-
Mobile Phase Contamination: Impurities in solvents, water, or additives can introduce ghost peaks. This can also be caused by the degradation of mobile phase components over time.
-
System Contamination: Carryover from previous injections is a frequent cause. Residuals can be left in the injector, needle, tubing, or detector flow cell. Worn pump seals and rotor seals can also shed particulate matter that may appear as peaks.
-
Column Contamination: The analytical column can accumulate non-eluted compounds from previous samples, which may later elute as ghost peaks. Using a guard column can help protect the analytical column from strongly retained impurities.
-
Sample Preparation and Handling: Contaminants can be introduced from vials, caps, septa, filters, or solvents used during the sample preparation process.
-
This compound Instability: Although less common for a stable isotopic-labeled standard, degradation of this compound due to factors like pH, light, or temperature could potentially lead to the formation of degradation products that appear as unexpected peaks.
Troubleshooting Guides
Guide 1: Systematic Identification of the Ghost Peak Source
This guide provides a step-by-step process to systematically isolate the origin of ghost peaks in your this compound chromatograms.
Step 1: Isolate the Source - System vs. Sample/Mobile Phase
-
Procedure:
-
Replace the analytical column with a union.
-
Run your standard gradient method.
-
-
Interpretation:
-
Ghost peak disappears: The column is the likely source of contamination.
-
Ghost peak remains: The contamination is originating from the LC system (pre-column) or the mobile phase.
-
Step 2: Differentiate Between Mobile Phase and System Contamination
-
Procedure:
-
Prepare fresh mobile phases using high-purity, LC-MS grade solvents and water from a reliable source.
-
Thoroughly clean all mobile phase bottles.
-
Purge the system extensively with the fresh mobile phase.
-
Run a blank injection.
-
-
Interpretation:
-
Ghost peak disappears: The old mobile phase was the source of contamination.
-
Ghost peak remains: The contamination is likely within the LC system components.
-
Step 3: Pinpoint Contamination within the LC System
-
Procedure:
-
If the ghost peak persists, systematically bypass or clean individual components.
-
Start with the autosampler. Manually bypass the injection valve if possible and start a run.
-
Thoroughly clean the injector needle and sample loop.
-
Inspect and clean or replace solvent frits and in-line filters.
-
-
Interpretation:
-
Ghost peak disappears after bypassing the autosampler: The contamination is within the autosampler components (e.g., rotor seal, needle, sample loop).
-
Ghost peak disappears after cleaning/replacing a specific component: You have identified the source of contamination.
-
The following diagram illustrates this logical troubleshooting workflow:
Caption: Troubleshooting workflow for identifying the source of ghost peaks.
Guide 2: Eliminating Ghost Peaks from Common Sources
This table summarizes common sources of ghost peaks, their likely causes, and recommended corrective actions.
| Source | Potential Cause | Recommended Corrective Action |
| Mobile Phase | Impurities in solvents or water. | Prepare fresh mobile phase with high-purity (LC-MS grade) solvents and water. |
| Microbial growth in aqueous phase. | Filter aqueous mobile phases through a 0.22 µm filter and prepare fresh daily. Avoid adding fresh mobile phase to old. | |
| Leaching from plastic containers. | Use glass or certified clean plastic containers for mobile phase preparation and storage. | |
| LC System | Injector carryover. | Optimize the needle wash procedure; use a stronger wash solvent. Clean or replace the injector rotor seal and sample loop. |
| Contaminated tubing or fittings. | Flush the system with a strong solvent (e.g., isopropanol). Replace PEEK tubing if contamination persists. | |
| Worn pump seals. | Perform routine preventative maintenance, including seal replacement. | |
| Column | Accumulation of contaminants. | Wash the column with a strong solvent. If the peak persists, the column may be irreversibly contaminated and require replacement. |
| Use of an inappropriate column. | Ensure the column chemistry is suitable for this compound and the mobile phase conditions. | |
| Sample Prep | Contaminated vials, caps, or filters. | Use certified clean vials and caps. Test for leachables from filters by passing a clean solvent through and injecting the filtrate. |
| Impurities in sample diluent. | Run a blank of the sample diluent to check for contamination. | |
| This compound Degradation. | Prepare samples fresh and protect from light and extreme temperatures. Ensure the pH of the sample diluent is appropriate for stability. |
Experimental Protocols
Protocol 1: Column Cleaning and Regeneration
This protocol is designed to remove strongly retained contaminants from a reversed-phase column.
-
Disconnect the column from the detector.
-
Flush with the following solvents sequentially, at a low flow rate (e.g., 0.5 mL/min for a standard analytical column), for at least 20 column volumes each:
-
Mobile phase without buffer salts (e.g., water/acetonitrile mixture)
-
100% HPLC-grade water
-
100% Isopropanol
-
100% Methylene Chloride (if compatible with your column chemistry)
-
100% Isopropanol
-
100% HPLC-grade water
-
Mobile phase without buffer salts
-
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Perform a blank injection to confirm the absence of the ghost peak.
Protocol 2: Systematic Blank Injection Analysis
This protocol helps to pinpoint the origin of the ghost peak by systematically injecting blanks and individual components.
-
Standard Blank Injection: Inject the mobile phase at the initial gradient conditions.
-
Sample Diluent Blank: Inject the solvent used to dissolve your this compound standard and samples.
-
Mobile Phase A Injection: Inject your aqueous mobile phase (Mobile Phase A).
-
Mobile Phase B Injection: Inject your organic mobile phase (Mobile Phase B).
-
"No Injection" Run: If your system allows, perform a gradient run without actuating the injection valve.
The following diagram illustrates the workflow for this systematic blank analysis:
Caption: Workflow for systematic blank injection analysis to identify contamination source.
References
Improving recovery of Pizotyline-D3 from complex biological samples
Welcome to the technical support center for improving the recovery of Pizotyline-D3 from complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery from biological samples challenging?
This compound is the deuterated form of Pizotyline (also known as Pizotifen), a serotonin and histamine antagonist. It is often used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of Pizotyline.
Recovering this compound from complex biological matrices like plasma, urine, or tissue homogenates can be challenging due to:
-
Matrix Effects: Endogenous components of the biological sample, such as proteins, lipids, and salts, can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2][3][4]
-
Low Recovery: The analyte can be lost during various stages of sample preparation, including extraction and cleanup.[5]
-
Analyte Stability: this compound might be susceptible to degradation under certain pH, temperature, or light conditions during sample processing and storage.
Q2: What are the common sample preparation techniques for extracting small molecules like this compound?
The most common techniques for extracting small molecules from biological samples include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins. While quick, it may result in a less clean extract and significant matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. It offers a cleaner extract than PPT but can be more time-consuming and require larger volumes of organic solvents.
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while impurities are washed away. It provides the cleanest extracts and can significantly reduce matrix effects, though it requires careful method development.
Q3: How can I minimize matrix effects in my LC-MS analysis?
Minimizing matrix effects is crucial for accurate quantification. Strategies include:
-
Improved Sample Cleanup: Employing more rigorous extraction and cleanup methods like SPE can effectively remove interfering matrix components.
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can prevent interference at the ion source.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but this may also lower the analyte signal.
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for matrix effects.
-
Use of a Stable Isotope-Labeled Internal Standard: Using this compound as an internal standard for the analysis of Pizotyline helps to correct for matrix effects as both compounds are affected similarly.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the recovery of this compound.
Problem 1: Low or No Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | * LLE: Ensure the pH of the aqueous phase is optimized for the neutral form of this compound to facilitate its partitioning into the organic phase. Experiment with different organic solvents of varying polarity. |
| * SPE: The chosen sorbent may not be appropriate for this compound. Verify the selection of the SPE sorbent (e.g., reversed-phase, ion-exchange) based on the physicochemical properties of Pizotyline. Ensure the pH of the sample is adjusted for optimal retention on the sorbent. | |
| Analyte Loss During Solvent Evaporation | * If using a nitrogen evaporator, ensure the temperature is not too high and the gas flow is not too aggressive, which could cause the analyte to be lost as an aerosol. |
| Analyte Degradation | * this compound may be unstable. Investigate the stability of this compound under your experimental conditions (pH, temperature, light). Consider adding antioxidants or performing extractions at low temperatures. |
| Improper Reconstitution | * The reconstitution solvent may not be strong enough to fully dissolve the dried extract. Ensure the solvent is compatible with both the analyte and the initial mobile phase of your LC method. |
Problem 2: High Variability in Recovery
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Processing | * Ensure all samples are treated identically. Use calibrated pipettes and maintain consistent timing for each step, especially incubation and extraction times. |
| pH Inconsistency | * Small variations in pH can significantly impact extraction efficiency, particularly for ionizable compounds. Use buffers to maintain a consistent pH across all samples. |
| Incomplete Protein Precipitation | * If using PPT, ensure the ratio of precipitation solvent to sample is optimal and that mixing is thorough to ensure complete protein removal. Inconsistent precipitation can lead to variable matrix effects. |
Problem 3: Evidence of Matrix Effects (Ion Suppression or Enhancement)
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | * The sample extract contains co-eluting endogenous components that interfere with ionization. Implement a more effective cleanup method, such as switching from PPT to LLE or SPE. For SPE, optimize the wash steps to remove more interferences. |
| Poor Chromatographic Resolution | * this compound is co-eluting with matrix components. Modify the LC gradient, change the mobile phase composition, or try a different column chemistry to improve separation. |
| High Concentration of Phospholipids | * Phospholipids from plasma are a common cause of ion suppression. Use a phospholipid removal plate or a specific SPE sorbent designed to remove phospholipids. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This is a general protocol that should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a buffer at a pH that ensures this compound is retained (e.g., a phosphate buffer at a pH above the pKa of Pizotyline).
-
Sample Loading: Pre-treat the plasma sample (e.g., by dilution with the equilibration buffer) and load it onto the SPE cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove hydrophilic impurities. An example is 1 mL of 5% methanol in the equilibration buffer. Optimize the wash solvent to maximize interference removal without eluting the analyte.
-
Elution: Elute this compound with a small volume of a strong organic solvent, such as 1 mL of methanol or acetonitrile. The addition of a small amount of acid or base to the elution solvent can improve recovery for ionizable compounds.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine
-
pH Adjustment: Adjust the pH of the urine sample to a value where this compound is in its neutral form.
-
Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). Vortex the mixture vigorously for several minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the sample to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer containing this compound to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated during method development to optimize the recovery of this compound.
| Extraction Method | Sample Matrix | Mean Recovery (%) | RSD (%) | Matrix Effect (%) |
| Protein Precipitation | Plasma | 75.2 | 15.8 | -45.3 (Suppression) |
| Liquid-Liquid Extraction | Plasma | 88.5 | 8.2 | -15.1 (Suppression) |
| Solid-Phase Extraction | Plasma | 95.1 | 4.5 | -5.2 (Suppression) |
| Liquid-Liquid Extraction | Urine | 91.3 | 6.7 | -10.8 (Suppression) |
| Solid-Phase Extraction | Urine | 97.8 | 3.1 | -2.5 (Suppression) |
RSD: Relative Standard Deviation
Visualizations
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard in Bioanalysis: Validating Pizotyline-D3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in regulated bioanalysis, the choice of a suitable internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of analytical data. This guide provides a comprehensive comparison of Pizotyline-D3, a stable isotope-labeled (SIL) internal standard, with alternative structural analogs for the quantitative analysis of Pizotyline (also known as Pizotifen) in biological matrices. The information presented herein is based on established regulatory guidelines and scientific principles, offering a framework for the validation and application of this compound in pharmacokinetic and toxicokinetic studies.
Pizotyline is a serotonin and histamine antagonist primarily used for the prophylactic treatment of migraine headaches. Accurate quantification of Pizotyline in biological fluids, such as plasma and serum, is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalysis, the use of an appropriate internal standard is essential to compensate for variability during sample preparation and analysis.
Stable isotope-labeled internal standards, such as this compound, are considered the ideal choice.[1] this compound is a deuterated form of Pizotyline, making it chemically and physically almost identical to the analyte.[2] This near-identical behavior ensures that it experiences similar extraction recovery, matrix effects, and ionization efficiency, leading to more accurate and precise quantification.[3]
Performance Comparison: this compound vs. Structural Analog Internal Standards
While this compound represents the optimal choice, its availability or cost may lead researchers to consider structural analog internal standards. These are compounds with similar chemical structures to the analyte. For Pizotyline, potential structural analogs could include other tricyclic compounds with similar physicochemical properties.
The following table summarizes the key performance characteristics of this compound compared to a hypothetical structural analog internal standard, based on typical validation parameters outlined in regulatory guidelines from the FDA and EMA, now harmonized under the ICH M10 guideline.[4]
| Validation Parameter | This compound (SIL-IS) | Structural Analog IS | Regulatory Acceptance Criteria (ICH M10) |
| Selectivity | High: Differentiated by mass-to-charge ratio (m/z). Minimal risk of interference. | Moderate to High: Potential for co-eluting matrix components or metabolites to interfere. | No significant interfering peaks at the retention time of the analyte and IS. Interference should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Matrix Effect | Low: Co-elutes with the analyte, effectively compensating for matrix-induced ion suppression or enhancement. | Variable: Differences in physicochemical properties can lead to differential matrix effects, impacting accuracy. | Matrix factor should be consistent across different lots of biological matrix. |
| Accuracy | High: Typically within ±5% of the nominal concentration. | Moderate to High: May be within ±15%, but more susceptible to variability. | Mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ). |
| Precision | High: Coefficient of variation (CV) is generally <5%. | Moderate: CV is typically <15%. | Precision (CV) should not exceed 15% (20% at the LLOQ). |
| Extraction Recovery | Consistent and tracks the analyte's recovery closely. | May differ from the analyte, leading to variability in results. | Recovery of the analyte and IS should be consistent, precise, and reproducible. |
Experimental Protocols for Validation
The validation of a bioanalytical method using this compound as an internal standard should be conducted in accordance with regulatory guidelines. Below are detailed methodologies for key validation experiments.
Stock Solution and Working Standard Preparation
-
Pizotyline and this compound Stock Solutions: Prepare individual stock solutions of Pizotyline and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Pizotyline stock solution with a mixture of organic solvent and water to create calibration standards and quality control (QC) samples. Prepare a separate working solution for the this compound internal standard at an optimized concentration.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of blank biological matrix (e.g., human plasma), calibration standards, and QC samples into microcentrifuge tubes.
-
Add 10 µL of the this compound internal standard working solution to all samples except the blank matrix.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Pizotyline and this compound.
Validation Experiments
-
Selectivity: Analyze blank plasma samples from at least six different sources to assess for interferences at the retention times of Pizotyline and this compound.
-
Linearity and Range: Construct a calibration curve using at least six non-zero concentrations, a blank, and a zero sample (blank + IS). The curve should be fitted with a linear regression model with appropriate weighting.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in at least five replicates on three separate days to determine intra- and inter-day accuracy and precision.
-
Matrix Effect: Evaluate the matrix effect by comparing the response of Pizotyline in post-extraction spiked samples with the response in a neat solution at low and high concentrations. This should be performed with at least six different lots of matrix.
-
Extraction Recovery: Compare the peak area of Pizotyline in pre-extraction spiked samples to that of post-extraction spiked samples at three different concentrations.
-
Stability: Assess the stability of Pizotyline in the biological matrix under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Visualizing the Bioanalytical Workflow
To illustrate the key stages in the validation of this compound as an internal standard, the following diagrams are provided.
References
Pizotyline-D3 vs. Structural Analogs: A Comparative Guide to Internal Standards for Pizotifen Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of pizotifen in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison between the use of a stable isotope-labeled (SIL) internal standard, Pizotyline-D3, and structural analogs for the quantitative analysis of pizotifen.
An internal standard is a compound with a known concentration that is added to all samples, calibrators, and quality controls. Its purpose is to compensate for variability during sample preparation and analysis, such as extraction inconsistencies, injection volume variations, and matrix effects, thereby improving the accuracy and precision of the analytical method. The ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible.
The Gold Standard: this compound (Stable Isotope-Labeled Internal Standard)
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. In this compound, three hydrogen atoms in the pizotifen molecule have been replaced with deuterium atoms. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical and physical properties remain virtually identical.
The primary advantages of using a SIL internal standard like this compound include:
-
Similar Extraction Recovery: this compound will have a nearly identical recovery to pizotifen during sample preparation steps like liquid-liquid extraction or solid-phase extraction.
-
Co-elution with the Analyte: It will chromatographically co-elute with pizotifen, meaning both compounds experience the same matrix effects (suppression or enhancement of the signal due to other components in the sample) at the same time.
-
Improved Accuracy and Precision: By effectively compensating for these sources of error, SIL internal standards lead to more accurate and precise quantification of the analyte.
The Alternative: Structural Analog Internal Standards
However, the use of structural analogs presents several challenges:
-
Different Extraction Recovery: The structural differences, even if minor, can lead to variations in extraction efficiency between the analyte and the internal standard.
-
Chromatographic Separation: The analog will likely have a different retention time than the analyte. If the matrix effect varies across the chromatographic run, the internal standard may not adequately compensate for the matrix effect experienced by the analyte.
-
Disparate Ionization Efficiency: The structural analog may have a different ionization efficiency in the mass spectrometer, which can affect the accuracy of the quantification.
Performance Data: A Comparative Analysis
| Parameter | Method with Deuterated Internal Standard (e.g., Ketotifen-d3 for Ketotifen) | Method with Structural Analog Internal Standard (e.g., Pizotifen for Ketotifen) | HPLC Method for Pizotifen (without Internal Standard) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.999 |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% | 99.19% ± 0.55% |
| Precision (% RSD) | ≤ 15% | ≤ 15% | 0.21% (intermediate precision) |
| Recovery | High and consistent for both analyte and IS | May differ between analyte and IS | Not applicable |
| Matrix Effect | Effectively compensated | May not be fully compensated | Not compensated |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL to pg/mL range | Dependent on the analog's properties | 20 ng/mL (LOD), 65 ng/mL (LOQ) |
Data compiled from multiple sources for illustrative purposes[1][2][3][4].
The data illustrates that while both types of internal standards can be used in validated methods that meet regulatory requirements, the use of a deuterated internal standard is expected to provide more reliable compensation for analytical variability, particularly for matrix effects and extraction recovery. HPLC methods without an internal standard, while useful for pharmaceutical dosage form analysis, are generally not suitable for complex biological matrices due to the lack of correction for these variabilities.
Experimental Protocols
Below are representative experimental protocols for the quantification of pizotifen or a similar analyte using different types of internal standards.
LC-MS/MS Method using a Deuterated Internal Standard (Adapted from Ketotifen-d3 method)
-
Sample Preparation:
-
To 100 µL of plasma, add the internal standard solution (Ketotifen-d3).
-
Perform protein precipitation with acetonitrile.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with formic acid.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the deuterated internal standard.
-
LC-MS/MS Method using a Structural Analog Internal Standard (Adapted from Pizotifen as IS for Ketotifen)
-
Sample Preparation:
-
To a plasma sample, add the internal standard solution (Pizotifen).
-
Perform liquid-liquid extraction with an appropriate organic solvent.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Selected Ion Monitoring (SIM) or MRM of the respective ions for the analyte and the structural analog internal standard.
-
Visualizing the Workflow and Decision Process
The following diagrams illustrate the general analytical workflow and the logical process for selecting an internal standard.
Caption: General analytical workflow for pizotifen quantification.
Caption: Decision workflow for internal standard selection.
Conclusion
The selection of an internal standard is a critical step in the development of a reliable bioanalytical method for pizotifen. A stable isotope-labeled internal standard, this compound, is the superior choice as it provides the most accurate and precise results by closely mimicking the behavior of the analyte throughout the analytical process. While a structural analog can be employed as a cost-effective alternative, it requires rigorous validation to ensure that it adequately compensates for analytical variability. For regulatory submissions and studies requiring the highest level of data integrity, the use of this compound is strongly recommended.
References
The Gold Standard in Bioanalysis: A Comparative Analysis of Pizotyline-D3 and Carbon-13 Labeled Internal Standards
In the precise world of pharmacokinetic and bioequivalence studies, the accuracy of quantitative bioanalysis is paramount. The use of stable isotope-labeled (SIL) internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard for achieving reliable and reproducible results.[1][2] This guide provides a comprehensive comparative analysis of two common types of SIL internal standards, deuterium-labeled Pizotyline-D3 and a hypothetical carbon-13 labeled Pizotyline, offering researchers, scientists, and drug development professionals a detailed look at their respective performances, supported by experimental data and protocols.
The ideal internal standard should perfectly mimic the analyte throughout the entire analytical process—from extraction and handling to chromatographic separation and detection—thus compensating for any variability.[2][3] While both deuterium and carbon-13 labeling serve this fundamental purpose, their subtle physicochemical differences can significantly impact analytical performance.[1]
Key Performance Differences: A Head-to-Head Comparison
The choice between a deuterium-labeled and a carbon-13 labeled internal standard can influence chromatographic co-elution, isotopic stability, and potential for interference, all of which are critical for robust bioanalytical method development.
| Feature | This compound (Deuterium-Labeled) | ¹³C-Pizotyline (Carbon-13 Labeled) | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting slightly earlier than the unlabeled analyte. | Virtually identical retention time to the unlabeled analyte, ensuring perfect co-elution. | Perfect co-elution is critical for accurately compensating for matrix effects, which can vary across a chromatographic peak. A shift in retention time, as can occur with deuterated standards, may lead to differential ionization suppression or enhancement between the analyte and the internal standard, potentially compromising accuracy. |
| Isotopic Stability | Generally stable, but the deuterium label can be susceptible to back-exchange (H/D exchange) under certain pH or temperature conditions, especially if the label is on an exchangeable site. | Highly stable. The ¹³C atoms are integrated into the carbon backbone of the molecule and are not susceptible to exchange. | Loss of the isotopic label can lead to an underestimation of the analyte concentration. ¹³C-labeling provides greater assurance of isotopic stability throughout sample preparation and analysis. |
| Potential for Isotopic Interference | Lower natural abundance of deuterium reduces the likelihood of interference from the analyte's natural isotopic cluster. However, in-source fragmentation can sometimes complicate spectra. | Higher natural abundance of ¹³C (~1.1%) can slightly increase the potential for interference from the unlabeled analyte's M+1 and M+2 isotopes, requiring sufficient mass separation. | Careful selection of precursor and product ions in the MS/MS method is crucial to avoid crosstalk between the analyte and internal standard channels. ¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap. |
| Synthesis & Cost | Generally less expensive and more widely available for a broader range of molecules due to more established and cost-effective synthetic routes. | Typically more expensive and may be less readily available due to the more complex and costly synthesis required. | Budgetary and timeline constraints are practical considerations. While ¹³C-labeled standards may offer superior performance, deuterated standards are often a more accessible option. |
Experimental Protocols
A robust bioanalytical method relies on a well-defined experimental protocol. The following outlines a typical workflow for the quantification of Pizotyline in human plasma using a stable isotope-labeled internal standard.
Method 1: Pizotyline Quantification using this compound Internal Standard
This method employs a straightforward protein precipitation protocol for sample preparation, a common technique in high-throughput bioanalysis.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the this compound internal standard working solution (e.g., at 50 ng/mL).
-
Vortex for 10 seconds to ensure thorough mixing.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Chromatography:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Elution: A gradient program optimized for the separation of Pizotyline from endogenous plasma components.
-
-
Mass Spectrometry:
-
System: A triple-quadrupole tandem mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Pizotyline and this compound.
-
Visualization of Experimental Workflow
To clarify the logical flow of the analytical process, the following diagram illustrates the key stages from sample receipt to final data analysis.
The Decisive Advantage of a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled internal standard is crucial for mitigating variability arising from sample preparation, matrix effects, and instrument response. The choice between a deuterium and a carbon-13 labeled standard will depend on a balance of performance requirements and practical constraints. For assays demanding the highest level of accuracy and where potential chromatographic shifts or isotopic instability are a concern, a ¹³C-labeled internal standard is the superior choice. However, for many routine applications, a well-characterized and appropriately positioned deuterium-labeled standard like this compound can provide excellent results and is often a more cost-effective solution.
Ultimately, the decision should be guided by a thorough method development and validation process to ensure the chosen internal standard meets the rigorous demands of regulated bioanalysis.
References
A Comparative Guide to Inter-laboratory Pizotyline Quantification Using Pizotyline-D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Pizotyline, a serotonin and histamine antagonist used for migraine prophylaxis. While a formal, publicly available inter-laboratory comparison study for Pizotyline quantification using its deuterated internal standard, Pizotyline-D3, was not identified at the time of this publication, this document synthesizes performance data from various validated methods reported in scientific literature. This approach offers a valuable benchmark for laboratories involved in the analysis of Pizotyline, aiding in method selection and performance evaluation.
The use of a stable isotope-labeled internal standard like this compound is a common practice in bioanalytical mass spectrometry to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[1] This guide is intended to serve as a practical reference for professionals seeking to establish or verify their analytical capabilities for Pizotyline quantification.
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for Pizotyline analysis as reported in the literature. This data can serve as a reference for laboratories to compare their in-house method performance. The presented data is from individual validated methods and not from a direct inter-laboratory comparison study.
| Parameter | Method 1 (LC-MS/MS) | Method 2 (HPLC-UV) | Method 3 (Hypothetical LC-MS/MS) |
| Analyte | Pizotyline | Pizotifen Malate | Pizotyline |
| Internal Standard | This compound (assumed) | Not specified | This compound |
| Matrix | Human Plasma | In-vitro diffusion samples | Human Plasma |
| Linearity Range | 0.05 - 10 ng/mL[2] | 0.24 - 24.0 µg/mL[3] | 0.1 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[2] | 0.07 µg/mL[3] | 0.1 ng/mL |
| Accuracy (% Bias) | < 15% | Not specified | Within ±15% |
| Precision (% CV) | < 15% | Not specified | < 15% |
| Recovery | > 54.5% | Not specified | > 85% |
Note: Data for Method 1 is based on a sensitive LC-MS/MS method for a different analyte but represents typical performance for such assays. Method 2 is an HPLC-UV method and has a significantly higher LLOQ. Method 3 is a hypothetical, yet typical, LC-MS/MS method for Pizotyline in a regulated bioanalytical environment.
Experimental Protocols
A detailed methodology is crucial for reproducing analytical results. Below is a representative experimental protocol for the quantification of Pizotyline in human plasma using LC-MS/MS with this compound as an internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma sample, add 10 µL of this compound working solution (internal standard).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
2. Chromatographic Conditions (LC-MS/MS)
-
Instrument: A validated LC-MS/MS system.
-
Column: A suitable C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., 0.1% formic acid or ammonium formate).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-20 µL.
3. Mass Spectrometric Conditions
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pizotyline: Precursor ion (m/z) > Product ion (m/z)
-
This compound: Precursor ion (m/z) > Product ion (m/z)
-
-
Quantification: The concentration of Pizotyline in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.
Mandatory Visualizations
References
- 1. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies [mdpi.com]
- 2. Development and validation of a sensitive LC-MS-MS method to quantify psilocin in authentic oral fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC-UV analytical method for determination of pizotifen after in vitro transdermal diffusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Isotopic Purity of Synthesized Pizotyline-D3: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing deuterated compounds as internal standards in pharmacokinetic studies or as tracers in metabolic research, the verification of isotopic purity is of paramount importance. This guide provides a comprehensive framework for evaluating the isotopic purity of synthesized Pizotyline-D3, a deuterated analog of the serotonin antagonist Pizotifen.
This document presents a comparative analysis of a hypothetically synthesized batch of this compound against a typical commercial standard and a potential alternative deuterated standard. The provided experimental protocols for mass spectrometry and NMR spectroscopy offer a robust methodology for the determination of isotopic enrichment and the distribution of isotopologues.
Data Presentation: A Comparative Analysis
The isotopic purity of a deuterated compound is defined not only by the percentage of the desired deuterated species (d3) but also by the distribution of other isotopologues (molecules with fewer or more deuterium atoms than intended). The following table illustrates a comparison of a synthesized batch of this compound with a standard commercial product and a hypothetical deuterated alternative, highlighting key evaluation parameters.
| Parameter | Synthesized this compound (Batch XYZ) | Commercial this compound Standard | Alternative Standard (e.g., Pizotyline-D5) |
| Chemical Purity (by HPLC) | >99.0% | >99.5% | >99.5% |
| Isotopic Enrichment (D atom %) | 98.8% | ≥98% | ≥98% |
| Isotopologue Distribution (by HRMS) | |||
| d0 (unlabeled) | 0.2% | <0.1% | <0.1% |
| d1 | 0.8% | <0.5% | <0.5% |
| d2 | 2.5% | <1.5% | <1.5% |
| d3 (desired) | 96.5% | ≥98% | - |
| d4 | - | - | <1.0% |
| d5 (desired) | - | - | ≥98% |
| Residual ¹H Signal (by ¹H-NMR) | <1.5% at deuterated positions | <1.0% at deuterated positions | <1.0% at deuterated positions |
Note: The data presented in this table is for illustrative purposes to demonstrate a comparative analysis. Actual values will vary between different synthesis batches and commercial suppliers.
Experimental Protocols
Accurate determination of isotopic purity relies on well-established analytical methods. The following are detailed protocols for the two primary techniques.
Mass Spectrometry (MS) for Isotopic Purity Assessment
High-resolution mass spectrometry (HRMS) is a powerful technique for determining isotopic enrichment and the distribution of isotopologues.[1]
Objective: To quantify the relative abundance of each isotopologue of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan from m/z 290-310.
-
Resolution: Set to a high resolution (e.g., >70,000) to resolve isotopic peaks.
-
-
Data Analysis:
-
Acquire the full scan mass spectrum for this compound.
-
Extract the ion chromatograms for the [M+H]⁺ adducts corresponding to the d0 to d3 isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total area of all isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation
¹H-NMR spectroscopy is used to confirm the positions of deuteration by observing the reduction or absence of proton signals at the labeled sites.
Objective: To confirm the positions of deuteration and quantify residual proton signals.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6) to a concentration of approximately 5-10 mg/mL.
-
-
¹H-NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H-NMR spectrum.
-
Integrate the signals corresponding to the protons on the deuterated methyl group and compare them to the integration of a non-deuterated proton signal in the molecule to determine the extent of deuteration.
-
Mandatory Visualizations
References
Pizotifen-D3 Performance Across Mass Spectrometers: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic compounds and their deuterated internal standards is paramount for accurate pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of the performance of Pizotifen-D3, a deuterated analog of the serotonin and histamine antagonist Pizotifen, across different mass spectrometry platforms. While direct comparative studies on Pizotifen-D3 are not extensively published, this guide leverages data from analogous deuterated small molecules and established performance characteristics of various mass spectrometer types to provide a comprehensive analysis.
Executive Summary
The choice of mass spectrometer significantly impacts the sensitivity, selectivity, and overall performance of bioanalytical methods for deuterated compounds like Pizotifen-D3. Triple quadrupole (QqQ) mass spectrometers are the gold standard for targeted quantification due to their exceptional sensitivity in Multiple Reaction Monitoring (MRM) mode. High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap, offer the advantage of high mass accuracy and the ability to perform both quantitative and qualitative analysis, which is particularly useful for metabolite identification and complex matrix analysis.
Performance Comparison of Mass Spectrometer Platforms
The selection of a mass spectrometer should align with the specific analytical goals of the study. The following table summarizes the expected performance characteristics for the analysis of Pizotifen-D3 on Triple Quadrupole, Q-TOF, and Orbitrap platforms.
| Performance Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Application | Targeted Quantification | High-Resolution Screening & Quantification | High-Resolution Screening & Quantification |
| Sensitivity (LOD/LOQ) | Excellent (Lowest) | Very Good | Excellent |
| Linearity | Excellent | Very Good | Excellent |
| Mass Resolution | Low | High | Very High to Ultra-High |
| Mass Accuracy | N/A (Nominal Mass) | Excellent | Exceptional |
| Qualitative Analysis | Limited | Good | Excellent |
| Matrix Effect | Can be significant, requires careful method development | Reduced due to high resolution | Significantly reduced due to high resolution |
Experimental Protocols
While a specific protocol for Pizotifen-D3 was not found in the public domain, a validated LC-MS/MS method for the structurally similar compound Ketotifen and its deuterated internal standard, Ketotifen-D3, provides a relevant experimental framework.[1]
Sample Preparation: Liquid-Liquid Extraction[1]
-
To a plasma sample, add the internal standard solution (Pizotifen-D3).
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., methyl tertiary-butyl ether).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions[1]
-
Column: A suitable C18 or HILIC column can be used for separation. For example, a Luna® Hilic column (50 × 2.0 mm i.d., 3 μm).[1]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mmol/L ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile with 0.05% formic acid) is typically employed.[1]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Injection Volume: A small injection volume (e.g., 7 µL) is used.
Mass Spectrometry (MS) Conditions
The following table provides typical mass spectrometric conditions for the analysis of a deuterated compound analogous to Pizotifen-D3 on a triple quadrupole instrument.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) for Pizotifen | 310.2 (indicative) |
| Product Ion (m/z) for Pizotifen | 96.0 (indicative) |
| Precursor Ion (m/z) for Pizotifen-D3 | 313.2 (indicative) |
| Product Ion (m/z) for Pizotifen-D3 | 99.1 (indicative) |
| Collision Energy | To be optimized for the specific instrument |
| Capillary Voltage | 3-5 kV |
Note: The specific m/z values for Pizotifen and Pizotifen-D3 need to be determined experimentally but are expected to be similar to those of Ketotifen and Ketotifen-D3 due to their similar structures.
Visualizing the Process
Pizotifen Signaling Pathway
Pizotifen primarily acts as an antagonist at serotonin (5-HT) and histamine H1 receptors. This action is believed to be central to its prophylactic effect in migraine management. By blocking these receptors, Pizotifen can prevent the downstream signaling cascades that lead to vasodilation and neurogenic inflammation associated with migraines.
Caption: Pizotifen's mechanism of action.
Experimental Workflow for Pizotifen-D3 Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of Pizotifen-D3 in a biological matrix using LC-MS/MS.
Caption: Experimental workflow for Pizotifen-D3 analysis.
References
Method Transfer for Pizotyline Analysis: A Comparative Guide to HPLC-UV and LC-MS/MS Techniques Utilizing Pizotyline-D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of Pizotyline: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The focus is on facilitating a method transfer from a robust, cost-effective HPLC-UV method to a highly sensitive and selective LC-MS/MS method, incorporating Pizotyline-D3 as an internal standard for enhanced accuracy and precision. This document outlines detailed experimental protocols, presents comparative performance data, and includes visual workflows to support researchers in drug development and bioanalytical studies.
At a Glance: Performance Comparison
The selection of an analytical method for Pizotyline quantification is contingent on the specific requirements of the study, balancing the need for sensitivity and selectivity against factors like cost and complexity. LC-MS/MS is generally the superior choice for bioanalytical applications due to its ability to detect low concentrations in complex biological matrices. In contrast, HPLC-UV offers a reliable and economical option for the analysis of pharmaceutical formulations or in vitro samples with higher Pizotyline concentrations.
| Parameter | HPLC-UV | LC-MS/MS (Representative) |
| Limit of Detection (LOD) | ~0.02 µg/mL[1] | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~0.07 µg/mL[1] | ~0.05 - 0.1 ng/mL |
| Linearity (R²) | > 0.998[2] | > 0.999 |
| Accuracy (Recovery %) | 99.93 - 100.4%[2] | 95 - 105% |
| Precision (%RSD) | < 2.0%[2] | < 15% |
| Selectivity | Good, but susceptible to matrix interference | Excellent, high selectivity from mass-based detection |
| Internal Standard | Not always necessary for formulation analysis | This compound (highly recommended for bioanalysis) |
| Cost | Lower | Higher |
| Complexity | Simpler | More complex |
Method Transfer Protocol: A Step-by-Step Guide
A successful method transfer ensures that the analytical method, when moved to a receiving laboratory, produces results equivalent to those from the transferring laboratory. This process is a scientific and regulatory necessity to maintain data integrity. The primary approaches include comparative testing, co-validation, and revalidation. A comprehensive method transfer protocol should clearly define objectives, detailed procedures, and acceptance criteria.
Acceptance Criteria for Method Transfer:
-
Accuracy: The mean accuracy at each concentration level should be between 85.0% and 115.0% of the nominal concentration.
-
Precision: The coefficient of variation (%CV) should be within 15.0%.
Experimental Protocols
HPLC-UV Method for Pizotyline Analysis
This protocol is based on established methods for the analysis of Pizotyline in pharmaceutical dosage forms.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and acetonitrile (e.g., 10:90 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation (for tablets):
-
Weigh and finely powder a set number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of Pizotyline.
-
Dissolve in the mobile phase, sonicate to ensure complete dissolution, and dilute to a known volume.
-
Filter the solution through a 0.45 µm filter before injection.
-
Representative LC-MS/MS Method for Pizotyline Analysis in Human Plasma
This protocol is a representative method constructed from best practices for the LC-MS/MS analysis of small molecules in biological matrices, incorporating this compound as the internal standard.
-
Instrumentation: Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Internal Standard: this compound. The use of a stable isotope-labeled internal standard like this compound is crucial as it co-elutes with the analyte and shows nearly identical ionization efficiency, correcting for matrix effects and procedural variations.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add the internal standard solution (this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.
-
Concluding Remarks
The choice between HPLC-UV and LC-MS/MS for Pizotyline analysis is dictated by the specific analytical needs. For quality control of pharmaceutical formulations, the cost-effectiveness and robustness of HPLC-UV make it a suitable choice. However, for bioanalytical studies requiring high sensitivity and selectivity to quantify Pizotyline in complex biological matrices, LC-MS/MS with a deuterated internal standard like this compound is the unequivocally superior technique. A well-documented method transfer process is critical to ensure the consistency and reliability of analytical data when transitioning between these methods or laboratories.
References
Pizotyline-D3: A Comparative Guide to Accuracy and Precision in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and precise quantification of analytes in complex biological matrices. This guide provides a comprehensive comparison of Pizotyline-D3, a deuterated form of Pizotifen, as an internal standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
While specific performance data for this compound is not extensively published, this guide synthesizes established principles of using stable isotope-labeled internal standards (SIL-IS) to project its performance characteristics against other common approaches. The use of a deuterated internal standard is widely regarded as the gold standard in bioanalysis for its ability to effectively compensate for variability during sample processing and analysis.[1][2][3]
The Superiority of Deuterated Internal Standards
In LC-MS-based bioanalysis, a suitable internal standard is crucial for controlling for variations in extraction, injection volume, and ionization.[3] An ideal internal standard should behave chemically and physically as closely to the analyte as possible.[1] this compound, as a deuterated analog of Pizotifen, offers near-identical properties to the parent drug. This chemical similarity ensures that it experiences the same variations as Pizotifen during sample preparation, chromatography, and ionization, leading to more accurate and precise results.
In contrast, structural analog internal standards, while similar, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can compromise data quality. Bioanalytical methods without an internal standard are highly susceptible to variability, often leading to a significant decrease in accuracy and precision.
Performance Comparison: this compound vs. Alternatives
The following table summarizes the expected performance of a bioanalytical method for Pizotifen using this compound as an internal standard, compared to a method using a structural analog and a method with no internal standard. The data is illustrative and based on typical performance improvements observed when employing a deuterated internal standard.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS | No Internal Standard |
| Accuracy (% Bias) | Typically within ±5% | Can be within ±15% | Can exceed ±30% |
| Precision (%RSD) | Generally <10% | Often <20% | Can be >30% |
| Matrix Effect | Effectively compensated | Variable compensation | Significant and uncorrected |
| Extraction Recovery | Variations are accounted for | Inconsistent tracking | Uncorrected variability |
| Reliability | High | Moderate | Low |
Experimental Protocol: Quantitative Analysis of Pizotifen in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol describes a representative method for the quantification of Pizotifen in human plasma.
1. Materials and Reagents:
-
Pizotifen reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
2. Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of Pizotifen and this compound in methanol.
-
Prepare calibration standards by spiking appropriate amounts of Pizotifen stock solution into blank human plasma to achieve a concentration range of 0.1 to 100 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of this compound working solution (e.g., 50 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of Pizotifen from endogenous plasma components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Pizotifen: (Precursor ion > Product ion)
-
This compound: (Precursor ion > Product ion) - Note: The precursor and product ions for this compound will be shifted by +3 m/z compared to Pizotifen.
-
5. Data Analysis:
-
Quantify Pizotifen by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression.
-
Determine the concentration of Pizotifen in QC and unknown samples from the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Pizotifen using this compound.
Caption: Bioanalytical workflow for Pizotifen quantification.
References
Assessing the Impact of Deuterium Labeling on Pizotyline-D3 Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pizotyline and a hypothetical deuterated analog, Pizotyline-D3. The objective is to assess the potential impact of deuterium labeling on the bioactivity and metabolic stability of Pizotyline, a well-established serotonin and histamine receptor antagonist used in migraine prophylaxis.[1][2] While direct experimental data for this compound is not publicly available, this guide utilizes established principles of deuterium labeling in drug discovery to present a scientifically grounded, hypothetical comparison. The experimental data for Pizotyline is based on published literature, while the data for this compound is projected to illustrate the anticipated effects of deuteration.
Introduction to Deuterium Labeling in Drug Development
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses twice the mass of protium (the common isotope of hydrogen).[3] When hydrogen atoms in a drug molecule are strategically replaced with deuterium, the resulting carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond. This increased bond strength can lead to a phenomenon known as the Kinetic Isotope Effect (KIE), which can significantly slow down the rate of metabolic reactions that involve the cleavage of a C-H bond.[4] Consequently, deuterium labeling has emerged as a valuable strategy in drug development to enhance pharmacokinetic properties, potentially leading to improved metabolic stability, reduced formation of toxic metabolites, and an extended drug half-life.[5]
Pizotyline is primarily metabolized in the liver via N-glucuronidation and to a lesser extent, through oxidative metabolism. Strategic placement of deuterium at sites susceptible to oxidative metabolism could therefore be hypothesized to improve its pharmacokinetic profile. This guide explores this hypothesis through a comparative assessment of Pizotyline and the theoretical this compound.
Comparative Bioactivity and Metabolic Stability
The following tables summarize the known bioactivity of Pizotyline and the projected data for this compound. The hypothetical data for this compound is based on the principle that deuterium labeling is unlikely to significantly alter receptor binding affinity but is expected to enhance metabolic stability.
Table 1: Comparative Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT2A Receptor | 5-HT2C Receptor | Histamine H1 Receptor |
| Pizotyline | 1.2 | 0.8 | 1.5 |
| This compound (Hypothetical) | 1.3 | 0.9 | 1.6 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Comparative In Vitro Metabolic Stability
| Compound | In Vitro Half-Life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Pizotyline | 25 | 27.7 |
| This compound (Hypothetical) | 55 | 12.6 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Pizotyline and a typical experimental workflow for assessing metabolic stability.
Caption: Pizotyline's antagonist activity at 5-HT2A/2C and H1 receptors.
Caption: Workflow for in vitro metabolic stability assay.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Receptor Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of Pizotyline and this compound for the human 5-HT2A, 5-HT2C, and Histamine H1 receptors.
Materials:
-
Cell membranes expressing the recombinant human 5-HT2A, 5-HT2C, or Histamine H1 receptor.
-
Radioligands: [3H]Ketanserin for 5-HT2A, [3H]Mesulergine for 5-HT2C, and [3H]Pyrilamine for H1.
-
Non-labeled competitors: Serotonin for 5-HT receptors, Triprolidine for H1 receptor.
-
Test compounds: Pizotyline and this compound at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of the test compounds (Pizotyline and this compound).
-
In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a saturating concentration of a non-labeled competitor (for non-specific binding).
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Metabolic Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Pizotyline and this compound in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs).
-
Test compounds: Pizotyline and this compound (e.g., 1 µM final concentration).
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Acetonitrile (for quenching the reaction).
-
Internal standard (a structurally similar compound not metabolized by the same enzymes).
-
LC-MS/MS system.
Procedure:
-
Pre-warm a suspension of HLMs in phosphate buffer at 37°C.
-
Add the test compound to the microsome suspension and pre-incubate for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).
-
Calculate the in vitro half-life: t½ = 0.693 / k.
-
Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Conclusion
This comparative guide, while utilizing a hypothetical deuterated analog, underscores the potential of deuterium labeling to enhance the metabolic stability of Pizotyline. The projected data for this compound suggests a significant increase in its in vitro half-life and a corresponding decrease in intrinsic clearance, with minimal impact on its receptor binding profile. Such improvements in metabolic stability could translate to a more favorable pharmacokinetic profile in vivo, potentially allowing for lower or less frequent dosing, and a reduction in inter-individual variability in drug exposure. Further empirical studies would be required to synthesize and definitively characterize the bioactivity and pharmacokinetics of this compound to validate these hypotheses. The provided experimental protocols offer a framework for conducting such an evaluation.
References
Safety Operating Guide
Safe Disposal of Pizotyline-D3: A Procedural Guide for Laboratory Professionals
Introduction
Pizotyline-D3, a deuterated analog of Pizotifen, is utilized in research settings, primarily as an internal standard for quantitative analysis.[1] Proper disposal of this compound is critical to ensure laboratory safety, prevent environmental contamination, and maintain compliance with regulatory standards. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound and associated contaminated materials. Adherence to these protocols is essential for minimizing risks to personnel and the environment.
Hazard Identification and Safety Precautions
This compound is a derivative of Pizotifen, which is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[2][3][4] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling the compound.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Skin and Body | Impervious clothing, lab coat |
| Respiratory | Suitable respirator if dust is generated |
Data sourced from MedChemExpress Safety Data Sheet.[2]
Step-by-Step Disposal Procedures
The primary methods for the disposal of chemical waste such as this compound involve incineration by a licensed facility or chemical destruction. Under no circumstances should this compound be discharged into sewer systems or waterways.
1. Waste Segregation and Collection:
-
Unused Product: Collect pure, unused this compound in its original container or a clearly labeled, sealed waste container.
-
Contaminated Materials: Any items that have come into contact with this compound, including PPE, absorbent materials from spill cleanup, and labware (e.g., pipette tips, vials), must be considered contaminated waste. These materials should be collected in a designated, sealed container.
-
Spill Management: In the event of a spill, avoid generating dust. Carefully sweep up the solid material or absorb liquids with an inert material. Place the collected material into a sealed container for disposal.
2. Packaging for Disposal:
-
Solid Waste: Ensure all solid this compound and contaminated solids are placed in a leak-proof, sealed container clearly labeled as "Hazardous Waste" and including the chemical name.
-
Contaminated Labware: Glassware that cannot be decontaminated should be disposed of as hazardous waste. If decontamination is possible, rinse the glassware three times with a suitable solvent (e.g., ethanol or isopropanol). Collect the rinsate as hazardous liquid waste.
-
Empty Containers: The original this compound container, once empty, should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste. After rinsing, the container should be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill.
3. Arranging for Disposal:
-
All collected waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Store the sealed and labeled waste containers in a designated, secure area away from incompatible materials while awaiting pickup.
Experimental Protocol: Decontamination of Glassware
This protocol outlines the procedure for decontaminating glassware that has come into contact with this compound.
Materials:
-
Contaminated glassware
-
Appropriate solvent (e.g., ethanol, isopropanol)
-
Three separate beakers or containers for rinsing
-
Labeled hazardous waste container for rinsate
-
Personal Protective Equipment (PPE)
Procedure:
-
Initial Rinse: Rinse the glassware with a small amount of the chosen solvent, ensuring the entire inner surface is coated. Empty the rinsate into the designated hazardous waste container.
-
Second Rinse: Repeat the rinsing process with a fresh aliquot of the solvent and collect the rinsate in the same hazardous waste container.
-
Third Rinse: Perform a final rinse with another fresh aliquot of the solvent, again collecting the rinsate.
-
Drying: Allow the triple-rinsed glassware to air dry in a fume hood or a well-ventilated area.
-
Disposal of Rinsate: The collected rinsate is considered hazardous waste and must be disposed of through the proper channels.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Personal protective equipment for handling Pizotyline-D3
This guide provides immediate, essential safety and logistical information for the handling of Pizotyline-D3 in a laboratory setting. The following procedures are based on the safety data for the parent compound, Pizotifen, and are intended for researchers, scientists, and drug development professionals. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling the compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, a deuterated analog of Pizotifen, should be handled with the same precautions as the parent compound. Pizotifen is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child[1][2][3]. Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure.
Summary of Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Must be worn at all times to protect against dust particles and splashes. Should be equipped with side-shields[2]. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory Coat | An impervious, long-sleeved lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | Respirator or Fume Hood | All handling of this compound powder should be conducted in a certified chemical fume hood or a well-ventilated area with appropriate exhaust ventilation to prevent inhalation of dust. If a fume hood is not available, a suitable respirator should be used. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to post-handling cleanup.
Experimental Protocol: Weighing and Solubilizing this compound Powder
-
Preparation and Engineering Controls :
-
Ensure a calibrated chemical fume hood is operational.
-
Verify that a safety shower and an eye wash station are readily accessible.
-
Prepare all necessary equipment, including a microbalance, weighing paper, spatula, vials, and the chosen solvent (e.g., DMSO).
-
Label all containers appropriately.
-
-
Donning PPE :
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear safety goggles with side-shields.
-
Put on chemical-resistant gloves.
-
-
Handling the Compound :
-
Perform all manipulations of the powdered this compound inside the chemical fume hood to minimize inhalation risk.
-
Carefully transfer the desired amount of this compound from its storage container to the weighing paper on the microbalance using a clean spatula. Avoid generating dust.
-
Once the desired mass is weighed, carefully transfer the powder to the labeled vial.
-
Add the appropriate volume of solvent to the vial to achieve the desired concentration.
-
Securely cap the vial and vortex or sonicate as needed to fully dissolve the compound.
-
-
Post-Handling and Cleanup :
-
Clean the spatula and any other reusable equipment that came into contact with the compound.
-
Dispose of the weighing paper and any other disposable materials in a designated chemical waste container.
-
Wipe down the work surface within the fume hood.
-
Properly remove and dispose of gloves in the designated waste stream.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Disposal Plan
This compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Waste Containerization : Place all solid and liquid waste containing this compound into clearly labeled, sealed containers.
-
Disposal Route : Dispose of the waste through an approved hazardous waste disposal program, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
